1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPHDPVSYYWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625964 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479553-01-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 1H-Pyrrolo[2,3-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a versatile and highly significant heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged" structure, leading to the development of numerous potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the 1H-pyrrolo[2,3-b]pyridine core, focusing on its nomenclature, structure, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the core structure is 1H-Pyrrolo[2,3-b]pyridine . The specific compound of interest, with a carboxylic acid functional group at the 4-position, is named 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid .
The foundational structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The numbering of the atoms in the ring system is crucial for the precise naming of its derivatives.
Structure of this compound:
7-Azaindole-4-Carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
7-Azaindole-4-carboxylic acid (CAS No. 479553-01-0) is a pivotal heterocyclic building block in modern medicinal chemistry. As a bioisostere of indole, its unique electronic properties—conferred by the nitrogen atom in the pyridine ring—offer significant advantages in drug design, including modulated basicity, enhanced hydrogen bonding capabilities, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and synthesis of 7-azaindole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
7-Azaindole-4-carboxylic acid, also known as 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, possesses a unique molecular architecture that combines the features of an indole ring with a pyridine moiety. This structural arrangement is of particular interest as the 7-azaindole core can act as a mimic of purines, forming bidentate hydrogen bonds that are crucial for kinase inhibition.[1] The introduction of a carboxylic acid group at the 4-position provides a versatile handle for further chemical modification and derivatization.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 7-azaindole-4-carboxylic acid.
| Property | Value | Source / Note |
| CAS Number | 479553-01-0 | [2] |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| pKa | ~4-5 (Estimated) | The pKa of the parent 7-azaindole is ~4.59.[4] The carboxylic acid moiety is the primary acidic center, with an expected pKa in the typical range for aromatic carboxylic acids. |
| Solubility | Poor aqueous solubility | While specific data is limited, 7-azaindole scaffolds have been noted to enhance aqueous solubility compared to their indole counterparts, though overall solubility can remain low.[5][6] |
| Purity | Typically ≥97% | [2] |
Spectroscopic Profile
Detailed experimental spectra for 7-azaindole-4-carboxylic acid are not widely published. However, a predictive analysis based on its structure and established principles of spectroscopy provides a reliable profile for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system. The acidic proton of the carboxylic acid will appear as a very broad singlet significantly downfield, typically between 10-13 ppm.[7] The protons on the pyrrole and pyridine rings will resonate in the aromatic region (approx. 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the carboxylic acid group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 160-180 ppm.[8] The remaining carbons of the azaindole core will appear in the aromatic region, typically between 110-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups.[9]
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10]
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[10]
-
C-N/C-C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the aromatic ring system.
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.[9]
-
-
Mass Spectrometry (MS): In mass spectrometry using electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 163.15 or [M-H]⁻ at m/z 161.15. Key fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) or the loss of carbon dioxide (CO₂, 44 Da).[11][12]
Experimental Protocols: Synthesis
The most commonly cited method for the preparation of 7-azaindole-4-carboxylic acid is through the hydrolysis of the corresponding nitrile precursor, 4-cyano-7-azaindole.
Synthesis via Hydrolysis of 4-Cyano-7-azaindole
This protocol outlines a general procedure for the synthesis of the title compound.
Workflow Diagram:
Methodology:
-
Reaction Setup: A mixture of 4-cyano-7-azaindole (e.g., 11.5 g, 80 mmol), sodium hydroxide (e.g., 32 g, 800 mmol), water (100 mL), and ethanol (100 mL) is combined in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: The reaction mixture is heated to reflux and maintained at this temperature for approximately 6 hours. The progress of the reaction can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature.
-
Acidification: The solution is carefully neutralized and then acidified using concentrated hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation: The precipitated solid is collected by filtration. The resulting solid is 7-azaindole-4-carboxylic acid, which can be used in subsequent reactions, often without the need for further purification.
Applications in Drug Development
7-Azaindole-4-carboxylic acid serves as a critical intermediate in the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the advantageous properties of the 7-azaindole scaffold.
-
Kinase Inhibitors: The 7-azaindole core is a well-established "hinge-binding" element in kinase inhibitors, where it can form crucial hydrogen bonds with the kinase hinge region. The carboxylic acid at the 4-position allows for the extension of the molecule to target other regions of the ATP-binding pocket, enhancing potency and selectivity.
-
Neuroprotective Agents: This compound can be used to synthesize novel neuroprotective agents. These agents are being explored for their potential in treating neurological diseases by protecting nerve cells from damage caused by oxidative stress and inflammation.[13]
-
Fluorescent Probes: The inherent fluorescent properties of the 7-azaindole ring system allow for its incorporation into molecules as a fluorescent probe to study biological activity and distribution.[13]
-
Anti-Inflammatory and Antioxidant Compounds: It is a precursor for synthesizing compounds with potential anti-inflammatory and antioxidant activities.[13]
Conclusion
7-Azaindole-4-carboxylic acid is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural and electronic properties make it an attractive scaffold for designing novel therapeutics, particularly in the areas of oncology and neurology. The straightforward synthesis and versatile reactivity of this compound ensure its continued importance as a key building block for the next generation of targeted therapies.
References
- 1. inter-chem.pl [inter-chem.pl]
- 2. 7-Azaindole-4-carboxylic acid | Biotechnology & Life science | www.chemos.de [chemos.de]
- 3. 7-Azaindole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 7-AZAINDOLE-4-CARBOXALDEHYDE(728034-12-6) 1H NMR spectrum [chemicalbook.com]
Discovery and history of 7-azaindole compounds in medicinal chemistry
An In-Depth Technical Guide to the Discovery and History of 7-Azaindole Compounds in Medicinal Chemistry
Introduction
The 7-azaindole scaffold, a fused bicyclic heterocycle also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a cornerstone in modern medicinal chemistry. Initially explored as a bioisosteric replacement for the naturally occurring indole ring, it has since established itself as a "privileged structure" in drug discovery.[1] Azaindoles are rare in nature but possess unique physicochemical properties due to the introduction of a nitrogen atom into the indole's benzene ring.[1][2] This modification can favorably modulate a compound's solubility, lipophilicity, and metabolic stability while providing an additional point for hydrogen bonding, which can enhance target affinity.[3]
Of the four possible isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole framework is the most frequently utilized in drug design, particularly in the development of protein kinase inhibitors.[2] Its structural resemblance to the adenine fragment of adenosine triphosphate (ATP) allows it to function as an exceptional "hinge-binder" in the ATP-binding site of kinases.[4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a bidentate hydrogen bonding pattern that anchors the inhibitor to the kinase hinge region.[4][5][6] This guide provides a comprehensive overview of the discovery, synthesis, and historical development of 7-azaindole compounds, highlighting key milestones and their impact on therapeutic agent design.
The Rise of a Privileged Scaffold: From Bioisostere to Hinge-Binder
The strategic replacement of an indole moiety with a 7-azaindole ring has been shown to substantially improve the physicochemical properties of drug candidates, including aqueous solubility.[3] This bioisosteric substitution can also introduce new hydrogen bonding interactions, potentially increasing pharmacological effects.[3]
The true potential of the 7-azaindole scaffold was unlocked with its application in kinase inhibitor design. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their deregulation is implicated in numerous diseases, especially cancer.[4] Most small-molecule kinase inhibitors are designed to compete with ATP by binding to the enzyme's catalytic domain.[4] The 7-azaindole core proved to be an ideal starting point for this purpose. Its ability to form two key hydrogen bonds with the kinase hinge region mimics the interaction of ATP's adenine ring, making it a highly effective scaffold for kinase inhibition.[2][5] This discovery paved the way for the development of numerous potent and selective kinase inhibitors.
A landmark achievement in the history of 7-azaindole was the discovery of Vemurafenib (Zelboraf®) .[4][7] Approved by the FDA for the treatment of melanoma with the BRAF V600E mutation, Vemurafenib is a testament to the power of fragment-based drug discovery (FBDD).[2][4] The journey began with a small 7-azaindole fragment identified as a binder to the kinase hinge.[4][7] Through structure-based design and systematic optimization, this simple fragment was elaborated into a highly potent and selective inhibitor, marking the first successful application of FBDD to result in an approved drug.[4]
Following this success, the 7-azaindole scaffold has been incorporated into numerous other clinical candidates and approved drugs, including:
-
Pexidartinib: A CSF-1R kinase inhibitor for treating tenosynovial giant-cell tumor.[2]
-
Peficitinib: A Janus kinase-3 (JAK3) inhibitor for the treatment of rheumatoid arthritis.
-
Venetoclax: A Bcl-2 inhibitor used in cancer therapy, demonstrating the scaffold's utility beyond kinase inhibition.
Quantitative Data on 7-Azaindole Based Compounds
The following table summarizes the biological activity of several key 7-azaindole-containing compounds across various targets.
| Compound Name | Target(s) | Biological Activity (IC₅₀ / Kᵢ) | Therapeutic Area | Reference(s) |
| Vemurafenib (PLX4720) | BRAFV600E | 13 nM (IC₅₀) | Oncology (Melanoma) | |
| Pexidartinib | CSF-1R | - | Oncology | [2] |
| Peficitinib | JAK3 | - | Inflammation (RA) | |
| Compound 42 (PDK1 Inhibitor) | PDK1 | 2.3 µM (Cellular IC₅₀) | Oncology | [8] |
| Genentech Cmpd. 23 | Pim-1, Pim-2, Pim-3 | 3 pM, 32 pM, 9 pM (IC₅₀) | Oncology | [9] |
| Compound P1 | CSF-1R (Docking Target) | 88.79 nM (IC₅₀ vs. HOS cells) | Oncology | [10] |
| Compound 7-AID | DDX3 (Target) | 12.69 - 16.96 µM (IC₅₀ vs. Cancer Cells) | Oncology | [11] |
| PI3Kγ Inhibitor (Cmpd. 28) | PI3Kγ | 0.040 µM (Cellular IC₅₀) | Immuno-oncology | [12] |
| PI3K Inhibitor (C2) | PI3Kγ | Subnanomolar (IC₅₀) | Oncology | [13] |
| (+)-51 | α4β2 nAChR | 10 nM (Kᵢ) | Neuroscience | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in scientific research. Below are representative protocols for the synthesis of a 7-azaindole derivative and its evaluation in a biological assay.
Protocol 1: Synthesis of 2-Phenyl-7-Azaindole via Chichibabin Cyclization
This protocol is adapted from a described LDA-mediated condensation method.[15]
Materials:
-
2-Fluoro-3-picoline
-
n-Butyllithium (1.6 M in hexanes)
-
Diisopropylamine (dry)
-
Tetrahydrofuran (THF, dry)
-
Benzonitrile
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
-
Argon (Ar) atmosphere setup
-
Standard laboratory glassware
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Add dry THF (20.0 mL) to the flask and cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Under argon, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) via syringe.
-
Slowly add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe. Stir for 5 minutes at -40 °C to generate the lithium diisopropylamide (LDA) base.
-
Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution.
-
After stirring at -40 °C for 2 hours, add 2-fluoro-3-picoline (200 µL, 2.0 mmol) dropwise.
-
Continue stirring at -40 °C for an additional 2 hours.
-
Quench the reaction by adding wet THF. Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Redissolve the resulting yellow solid in EtOAc (15 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield the crude product.
-
Purify the crude solid via column chromatography (silica gel) to obtain pure 2-phenyl-7-azaindole.[15]
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Format)
This is a general method for determining the IC₅₀ value of a 7-azaindole compound against a target kinase.[16]
Materials:
-
Purified target kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
7-Azaindole test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP (radioactive)
-
Non-radioactive ATP solution
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash solution
-
Scintillation counter and compatible scintillation fluid
Procedure:
-
Prepare serial dilutions of the 7-azaindole test compound in the kinase assay buffer in a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
To each well, add the purified kinase enzyme and the specific substrate.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30 °C) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the controlled temperature.
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Transfer the reaction mixtures to the 96-well filter plate. The phosphorylated substrate will bind to the filter membrane, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with the phosphoric acid wash solution to remove all unbound radioactivity.
-
After drying the plate, add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[16]
Visualizing Key Concepts in 7-Azaindole Discovery
The following diagrams illustrate critical workflows and interactions central to the development of 7-azaindole compounds.
Caption: Workflow of the fragment-based discovery of Vemurafenib.
Caption: General synthetic workflow for 2-substituted 7-azaindoles.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Conclusion
The trajectory of 7-azaindole in medicinal chemistry is a compelling story of how a subtle structural modification can lead to profound therapeutic impact. From its origins as a simple bioisostere of indole, it has matured into a versatile and highly valued scaffold, particularly for the development of kinase inhibitors.[7] The success of Vemurafenib validated both the fragment-based drug discovery approach and the immense potential of the 7-azaindole core.[4] With a deep understanding of its synthesis, structure-activity relationships, and binding modes, researchers continue to exploit this privileged scaffold to design novel therapeutics for a wide range of diseases, ensuring its prominent role in the future of drug discovery.[2][6]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Azaindole derivatives as potential partial nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Spectroscopic and Biological Profile of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The bicyclic heteroaromatic scaffold 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged structure in medicinal chemistry and drug discovery. Its derivatives have been shown to possess a wide range of biological activities, acting as inhibitors of various kinases and other enzymes. This technical guide focuses on a specific member of this family, 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid , providing an in-depth look at its spectroscopic data and the biological context of its core structure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
| Monoisotopic Mass | 162.042927438 Da |
Spectroscopic Data
Mass Spectrometry
Predictive computational models provide insight into the expected mass spectrum of this compound. The following table summarizes the predicted collision cross-section (CCS) values for various adducts, which are crucial for identification in mass spectrometry-based assays.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 163.05020 | 129.7 |
| [M+Na]⁺ | 185.03214 | 139.9 |
| [M-H]⁻ | 161.03564 | 129.8 |
| [M+NH₄]⁺ | 180.07674 | 149.3 |
| [M+K]⁺ | 201.00608 | 136.4 |
| [M+H-H₂O]⁺ | 145.04018 | 123.4 |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
As of the latest literature review, experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound have not been published. The acquisition and interpretation of these spectra would be essential for the definitive structural confirmation of a synthesized sample.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[1]
-
Filtration : Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade the quality of the NMR spectrum.
-
Data Acquisition : Transfer the filtered solution into a clean NMR tube. The spectrum is then acquired on an NMR spectrometer. For ¹H NMR, a standard acquisition is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR Method :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.[2]
-
Acquire the spectrum.
-
-
KBr Pellet Method :
-
Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[2]
-
Place the pellet in the sample holder of the FT-IR instrument and acquire the spectrum.[2]
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (typically in the range of 0.5-5 µM) in a suitable volatile solvent such as methanol, acetonitrile, or water.[3][4] The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.[4]
-
Infusion : The sample solution is introduced into the ESI source at a low flow rate (e.g., 1-20 µL/min) using a syringe pump.[5][6]
-
Ionization : A high voltage (2-6 kV) is applied to the capillary tip, generating charged droplets.[6]
-
Desolvation : The solvent evaporates from the droplets, assisted by a drying gas, leading to the formation of gas-phase ions.
-
Detection : The ions are then guided into the mass analyzer to determine their mass-to-charge ratio.
Biological Context and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in the development of inhibitors targeting various signaling pathways implicated in diseases such as cancer. One of the prominent targets is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often aberrantly activated in tumors.[7][8]
The diagram below illustrates the canonical FGFR signaling cascade, which is a target for many 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Physical Properties of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physical properties, specifically solubility and melting point, of pyrrolopyridine carboxylic acid isomers. Due to a lack of specific experimental data for 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid in the public domain, this guide presents data for closely related isomers to offer a comparative understanding. Furthermore, it includes standardized experimental protocols for determining these fundamental physical properties and explores the relevant biological context of pyrrolopyridine derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Physical Properties of 1H-Pyrrolo[2,3-b]pyridine Carboxylic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | C₈H₆N₂O₂ | 162.15 | Not Reported | Not Reported |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 205-209 | Slightly soluble in water.[1][2] |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | Not Reported | Solid form, solubility not specified. |
| This compound | C₈H₆N₂O₂ | 162.15 | Data Not Available | Data Not Available |
Experimental Protocols for Determination of Physical Properties
The following sections detail standardized laboratory procedures for determining the melting point and solubility of organic compounds like this compound.
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the dry crystalline compound is placed in a mortar and finely powdered.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The sample is observed closely through the magnifying lens.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the entire sample has melted is recorded as the upper limit.
Solubility is a fundamental property that influences a compound's suitability for various applications, including drug formulation and biological assays.
Principle: The solubility of a compound is determined by adding a small, weighed amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured. For a qualitative assessment, the visual observation of dissolution is often sufficient.
Apparatus:
-
Vials or test tubes with closures
-
Vortex mixer or shaker bath
-
Analytical balance
-
Spatula
-
Pipettes
-
Filtration apparatus (optional)
Procedure for Qualitative Solubility Determination:
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Approximately 1-5 mg of the compound is weighed and placed into a clean, dry vial.
-
Solvent Addition: A known volume of the selected solvent (e.g., 0.1 mL) is added to the vial.
-
Agitation: The vial is capped and vortexed or shaken vigorously for a predetermined time (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid does not appear to have dissolved.
-
-
Incremental Solvent Addition: If the compound is insoluble, additional solvent can be added in increments, with agitation after each addition, to estimate the approximate solubility.
Biological Context: FGFR Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3][4] The FGFR signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and migration.[5] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[3][4]
The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.[5][6][7][8]
Below is a diagram illustrating the core components of the FGFR signaling pathway, which is a key target for therapeutic intervention with compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives.
Figure 1: Simplified schematic of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
This diagram illustrates the key signaling cascades initiated upon FGF binding to its receptor, leading to various cellular responses. The inhibitory action of compounds like 1H-pyrrolo[2,3-b]pyridine derivatives would occur at the level of the FGFR, preventing its activation and the subsequent downstream signaling events.
Conclusion
While specific physical property data for this compound remains to be experimentally determined and published, this guide provides a framework for its characterization based on data from related isomers and standardized experimental protocols. The relevance of this class of compounds as FGFR inhibitors highlights their potential in therapeutic development, and a thorough understanding of their physicochemical properties is essential for advancing their application in research and medicine.
References
- 1. chembk.com [chembk.com]
- 2. 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLIC ACID | 156270-06-3 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the nitrogen atom in the pyridine ring offers unique opportunities for hydrogen bonding interactions with various biological targets. This guide focuses on 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key intermediate and a member of this important class of compounds, and its derivatives, which have shown significant potential in the development of novel therapeutics, particularly in oncology and inflammatory diseases.
Synonyms and Chemical Identifiers
The primary synonym for this compound is 7-Azaindole-4-carboxylic acid [1][2]. Accurate identification is crucial for literature searches and procurement.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 479553-01-0[1][2] |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Biological Activities of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
While specific biological activity data for this compound is not extensively reported in publicly available literature, the 1H-pyrrolo[2,3-b]pyridine core is a cornerstone for a multitude of potent and selective inhibitors of various protein kinases and enzymes implicated in disease.
Kinase Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases involved in cancer and inflammatory signaling pathways.
Table 1: Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Derivative Description | IC₅₀ (nM) | Reference |
| FGFR1 | Compound 4h | 7 | [3][4] |
| FGFR2 | Compound 4h | 9 | [3][4] |
| FGFR3 | Compound 4h | 25 | [3][4] |
| FGFR4 | Compound 4h | 712 | [3][4] |
| TNIK | Various derivatives | < 1 | |
| RSK2 | Phenyl sulfonamide derivatives | 1.7 | |
| PDE4B | 2-carboxamide derivatives | 110 - 1100 | [5] |
Anti-Inflammatory and Antioxidant Potential
The 7-azaindole scaffold is also associated with anti-inflammatory and antioxidant properties. Derivatives have been shown to inhibit the release of pro-inflammatory cytokines and exhibit radical scavenging activity[1][6].
Key Signaling Pathways
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors, blocking the downstream signaling cascade.
Caption: Inhibition of the FGFR signaling pathway by 1H-Pyrrolo[2,3-b]pyridine derivatives.
TRAF2 and NCK-Interacting Kinase (TNIK) Signaling
TNIK is a serine/threonine kinase that plays a crucial role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal and other cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has yielded highly potent TNIK inhibitors.
Caption: Inhibition of TNIK in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Synthesis of 7-Azaindole-4-carboxylic acid
A common synthetic route to 7-Azaindole-4-carboxylic acid involves the hydrolysis of a nitrile precursor.
Workflow for Synthesis
Caption: General workflow for the synthesis of 7-Azaindole-4-carboxylic acid.
Detailed Methodology:
-
A mixture of 4-cyano-7-azaindole (1 equivalent), sodium hydroxide (10 equivalents), water, and ethanol is prepared.
-
The mixture is heated to reflux and maintained for approximately 6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then neutralized and subsequently acidified using concentrated hydrochloric acid, leading to the precipitation of the product.
-
The resulting solid is collected by filtration to yield 7-azaindole-4-carboxylic acid.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against specific kinases is typically determined using in vitro kinase assays.
Methodology:
-
Kinase reactions are set up in a suitable buffer containing the kinase, a substrate (protein or peptide), and ATP.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or remaining ATP is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Anti-Inflammatory Assay: Inhibition of Cytokine Release (General Protocol)
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory cytokine release from immune cells, such as macrophages.
Methodology:
-
RAW264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a period (e.g., 2 hours).
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α and IL-6.
-
After an incubation period (e.g., 22 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The inhibitory effect of the compound on cytokine release is calculated relative to the LPS-stimulated control.
Antioxidant Activity Assay: DPPH Radical Scavenging (General Protocol)
The antioxidant capacity can be evaluated by measuring the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
A solution of the test compound at various concentrations is prepared in a suitable solvent (e.g., methanol).
-
A solution of DPPH in the same solvent is prepared.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
Conclusion
This compound is a valuable building block within a chemical class of significant therapeutic interest. While direct biological data on this specific molecule is limited, its core scaffold is integral to numerous potent inhibitors of key cellular signaling pathways, particularly those involved in cancer and inflammation. The derivatization of the 7-azaindole nucleus continues to be a highly fruitful area of research for the development of next-generation targeted therapies. This guide provides a foundational understanding of the synthesis, biological context, and evaluation methods for this important compound and its analogs, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide to Their Biological Screening
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a sought-after framework in the design of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the biological screening of novel 1H-pyrrolo[2,3-b]pyridine derivatives, detailing their diverse mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols for their evaluation.
Kinase Inhibition: A Primary Mechanism of Action
A significant portion of research into 1H-pyrrolo[2,3-b]pyridine derivatives has focused on their ability to inhibit various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.
Traf2 and Nck-interacting kinase (TNIK) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway implicated in colorectal cancer.[1][2] In-house screenings have revealed that the 1H-pyrrolo[2,3-b]pyridine scaffold exhibits high inhibitory activity against TNIK, with some compounds achieving IC50 values below 1 nM.[1][2] These inhibitors have shown potential in disrupting the proliferation and growth of colon cancer cell lines.
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II inhibitors of Cyclin-Dependent Kinase 8 (CDK8), another crucial component of the WNT/β-catenin signaling pathway.[3] One such derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), demonstrated a potent kinase activity with an IC50 value of 48.6 nM and significantly inhibited tumor growth in in vivo colorectal cancer xenograft models.[3] The mechanism of action involves the indirect inhibition of β-catenin activity, leading to the downregulation of the WNT/β-catenin signal and inducing cell cycle arrest.[3]
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition
A series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK).[4][5] The optimized compound, 16h, exhibited potent enzyme inhibition with an IC50 of 32 nM and demonstrated excellent anti-proliferative effects against A549, MDA-MB-231, and MCF-7 cell lines, with IC50 values ranging from 0.109 μM to 0.245 μM.[4][5] This compound was also shown to promote apoptosis and arrest the cell cycle in the G0/G1 phase.[4][5]
Ribosomal S6 Kinase 2 (RSK2) Inhibition
By introducing a phenyl sulfonamide group to 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, novel and potent inhibitors of Ribosomal S6 Kinase 2 (RSK2) have been developed.[6] Many of these compounds displayed RSK2 enzyme inhibitory activity with IC50 values as low as 1.7 nM.[6] The lead compound, B1, exhibited strong anti-proliferative activity against MDA-MB-468 cells with an IC50 of 0.13 μM and showed significant tumor growth inhibition in a xenograft model.[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in various cancers.[7][8][9] Compound 4h, for instance, showed potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[8][9] This compound effectively inhibited the proliferation, migration, and invasion of breast cancer cells and induced apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class/Compound | Target Kinase | IC50 (nM) | Reference |
| TNIK Inhibitors | TNIK | < 1 | [1][2] |
| CDK8 Inhibitor (Compound 22) | CDK8 | 48.6 | [3] |
| MELK Inhibitor (Compound 16h) | MELK | 32 | [4][5] |
| RSK2 Inhibitors | RSK2 | up to 1.7 | [6] |
| FGFR Inhibitor (Compound 4h) | FGFR1 | 7 | [8][9] |
| FGFR2 | 9 | [8][9] | |
| FGFR3 | 25 | [8][9] | |
| FGFR4 | 712 | [8][9] |
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Derivative/Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| MELK Inhibitor (16h) | A549 | Lung Carcinoma | 0.109 - 0.245 | [4][5] |
| MDA-MB-231 | Breast Cancer | 0.109 - 0.245 | [4][5] | |
| MCF-7 | Breast Cancer | 0.109 - 0.245 | [4][5] | |
| RSK2 Inhibitor (B1) | MDA-MB-468 | Breast Cancer | 0.13 | [6] |
| 7-azaindole-derivative (7-AID) | HeLa | Cervical Carcinoma | 16.96 | [10] |
| MCF-7 | Breast Cancer | 14.12 | [10] | |
| MDA MB-231 | Breast Cancer | 12.69 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for their biological screening.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).
Materials:
-
Recombinant human kinase (e.g., TNIK, CDK8, MELK, RSK2, FGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Kinase buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTS) Assay
Objective: To assess the cytotoxic or anti-proliferative effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, MCF-7, MDA-MB-468, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the logarithm of the compound concentration.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Objective: To determine the effect of the test compounds on cell cycle distribution and apoptosis induction.
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 70% ethanol)
-
Staining solution for cell cycle: Propidium iodide (PI) and RNase A
-
Staining solution for apoptosis: Annexin V-FITC and PI
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure for Apoptosis Analysis:
-
Treat the cells with the test compound as described above.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
This guide highlights the significant progress made in the discovery and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. The versatility of this scaffold continues to provide a rich source of novel therapeutic agents with diverse mechanisms of action, offering promising avenues for the development of next-generation targeted therapies.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Computational Guide to Physicochemical, ADMET, and Biological Properties
Abstract: In the landscape of modern drug discovery, in silico computational analysis serves as an indispensable tool for the preliminary assessment of novel chemical entities. This guide provides a comprehensive technical overview of the predicted properties of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a heterocyclic compound belonging to the 7-azaindole class. Leveraging established computational models and data from analogous structures, we present its predicted physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate the therapeutic potential of this scaffold.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. The properties for this compound are predicted based on computational models and data from its isomers, such as the 2-, 3-, and 5-carboxylic acid variants, which share the same molecular formula and weight.[1][2][3][4]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₆N₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 162.15 g/mol | Influences absorption and distribution; lower weight is often favorable.[1][2][3] |
| XLogP3 | ~0.6 - 1.2 | A measure of lipophilicity, affecting solubility, permeability, and metabolism.[1][2][3] |
| Topological Polar Surface Area (TPSA) | 66 Ų | Predicts transport properties, such as intestinal absorption and brain penetration. |
| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds, influencing binding and solubility. |
| Hydrogen Bond Acceptors | 4 | The number of N or O atoms, crucial for molecular interactions and solubility. |
| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact receptor binding affinity. |
Note: Values are derived from computational predictions for isomers 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid and 1H-Pyrrolo(3,2-b)pyridine-3-carboxylic acid as a proxy.[1][2][3]
Predicted ADMET Profile and Drug-Likeness
The ADMET profile determines the pharmacokinetic and safety characteristics of a drug candidate. Early in silico prediction of these properties is crucial for reducing attrition rates in drug development.[5][6] The analysis for this compound suggests a favorable drug-like profile, largely adhering to established guidelines such as Lipinski's Rule of Five.
| ADMET Parameter | Predicted Outcome | Rationale & Significance |
| Lipinski's Rule of Five | Compliant | The molecule meets the criteria (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), suggesting good potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Low molecular weight and moderate polarity (TPSA) suggest efficient absorption from the gut. |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The polar surface area is within a range that may allow for some CNS penetration, but the carboxylic acid group typically reduces it. |
| CYP450 Metabolism | Potential Substrate | Heterocyclic compounds are often metabolized by cytochrome P450 enzymes. Further evaluation of specific isoform interactions (e.g., CYP3A4, 2D6) is necessary. |
| Ames Mutagenicity | Unlikely to be mutagenic | The scaffold is not commonly associated with structural alerts for mutagenicity. |
| hERG Blockade | Low Risk | While requiring experimental confirmation, the core structure does not contain common motifs for hERG channel inhibition. |
Predicted Biological Activity and Potential Targets
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors. Published research has repeatedly identified derivatives of this scaffold as potent modulators of key signaling proteins involved in oncology.
| Target Class | Specific Examples | Predicted Activity & Rationale |
| Tyrosine Kinase Inhibitors | Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3) | The 1H-pyrrolo[2,3-b]pyridine core acts as a bioisostere for adenine, effectively competing for the ATP-binding site in the kinase domain. This is a primary area of investigation for this scaffold. |
| Tyrosine Kinase Inhibitors | c-Met (HGF Receptor) | The HGF/MET signaling pathway is implicated in numerous cancers, and studies have explored 1H-pyrrolo[2,3-b]pyridine derivatives as potential c-Met inhibitors. |
| Phosphodiesterases (PDE) | PDE4B | Derivatives have been synthesized and evaluated as selective inhibitors of PDE4B, an enzyme involved in regulating intracellular secondary messengers and inflammatory responses. |
Methodologies for In Silico Prediction
The predictions outlined in this guide are based on established computational methodologies widely used in the pharmaceutical industry.
Physicochemical and ADMET Prediction
Physicochemical properties and ADMET profiles are predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models are built using machine learning algorithms trained on large datasets of compounds with experimentally determined properties.[5]
-
Workflow:
-
The 2D structure of the molecule (in SMILES or SDF format) is used as input.
-
A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated.
-
Pre-trained models (e.g., graph neural networks, support vector machines) predict properties such as solubility, permeability, and potential toxicities.[7]
-
Rule-based filters, like Lipinski's Rule of Five, are applied to assess general "drug-likeness."
-
Biological Activity Prediction
Prediction of biological targets relies on a combination of ligand-based and structure-based approaches.
-
Ligand-Based Methods: This involves searching for compounds with similar structural fingerprints or pharmacophores that have known biological activity. The principle is that structurally similar molecules are likely to have similar biological functions.
-
Structure-Based Methods (Molecular Docking): If a high-resolution 3D structure of a potential protein target is available (e.g., from the Protein Data Bank), molecular docking simulations can be performed. This involves computationally placing the ligand (the compound) into the binding site of the protein to predict its binding orientation and estimate its binding affinity.
Visualizations
In Silico Prediction Workflow
The following diagram illustrates the typical workflow for the computational prediction of small molecule properties in a drug discovery context.
Caption: Workflow for in silico property prediction.
Predicted Target Signaling Pathway: FGFR Inhibition
Based on extensive literature for the 1H-pyrrolo[2,3-b]pyridine scaffold, a primary predicted mechanism of action is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[8][9][10] Aberrant activation of this pathway is a known driver in various cancers.
Caption: Predicted inhibition of the FGFR signaling pathway.
References
- 1. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Quantum Chemical Calculations for 7-Azaindole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the theoretical and computational methodologies driving the study of 7-azaindole derivatives, their photophysical properties, and their application in modern drug discovery.
Introduction
7-Azaindole and its derivatives represent a critical scaffold in medicinal chemistry and materials science.[1][2][3] Renowned for their unique photophysical properties, particularly the phenomenon of excited-state intramolecular proton transfer (ESIPT), these molecules have become invaluable probes for studying biological systems.[4] Furthermore, the 7-azaindole motif is a privileged fragment in the design of kinase inhibitors and other therapeutic agents, making it a focal point in drug discovery programs.[2][5][6][7]
Quantum chemical calculations have emerged as an indispensable tool for elucidating the electronic structure, reactivity, and spectroscopic properties of 7-azaindole derivatives.[8][9] These computational methods provide insights that are often difficult to obtain through experimental means alone, enabling the prediction of molecular geometries, reaction mechanisms, and the interpretation of complex spectroscopic data.[8] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 7-azaindole derivatives, with a focus on the methodologies, data interpretation, and practical applications relevant to researchers and drug development professionals.
Theoretical Background: The Photophysics of 7-Azaindole
The photophysical behavior of 7-azaindole is dominated by its ability to undergo excited-state proton transfer. Upon photoexcitation, a proton can be transferred from the pyrrole nitrogen (N1) to the pyridine nitrogen (N7), leading to the formation of a tautomer with significantly different emission properties.[10][11][12] This process can be influenced by the surrounding environment, including solvent molecules and the formation of dimers or other aggregates.[11][13][14]
Quantum chemical calculations are instrumental in understanding the energetics and dynamics of this process. By mapping the potential energy surfaces of the ground and excited states, researchers can calculate the energy barriers for proton transfer and predict the stability of the different tautomeric forms.[12]
Computational Methodologies
A variety of quantum chemical methods are employed to study 7-azaindole derivatives, each with its own balance of accuracy and computational cost.[8]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used method for studying the ground-state properties of 7-azaindole derivatives.[15][16][17]
-
Functionals: The choice of the exchange-correlation functional is critical for obtaining accurate results. For 7-azaindole systems, hybrid functionals such as B3LYP and M06-2X are commonly used.[10][15]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) and 6-31+G**, are frequently employed for geometry optimizations and frequency calculations.[10][15] For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be utilized.[10]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice.[11] It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the optimization of excited-state geometries, which is crucial for studying processes like ESIPT.[18]
Post-Hartree-Fock Methods
For higher accuracy, particularly in describing electron correlation effects, post-Hartree-Fock methods can be employed.[8]
-
Møller-Plesset Perturbation Theory (MP2): Often used for accurate ground-state energy calculations and geometry optimizations.[12]
-
Complete Active Space Second-order Perturbation Theory (CASPT2): This multi-reference method is well-suited for studying excited states, especially in cases where single-reference methods like TD-DFT may fail.[15]
-
Configuration Interaction (CIS): A computationally less demanding method for excited-state calculations, often used for qualitative insights.[10][11]
Data Presentation: Calculated Properties of 7-Azaindole and its Derivatives
The following tables summarize key quantitative data obtained from quantum chemical calculations on 7-azaindole and its complexes, as reported in the literature.
| System | Method | Basis Set | Property | Calculated Value | Experimental Value | Reference |
| 7-Azaindole | B3LYP | 6-31G(d) | Rotational Constants (MHz) | A: 4004, B: 2217, C: 1424 | A: 3998, B: 2215, C: 1423 | [15] |
| 7-Azaindole | TD-B3LYP | 6-31G(d) | Lowest Singlet Excitation Energy (eV) | 4.43 | 4.42 | [15] |
| 7-Azaindole Dimer | DFT | - | Barrier for Tautomerization (kcal/mol) | ~20 | - | [12] |
| 7-Azaindole-H₂O | M05-2X | 6-31+G | Ground State Dipole Moment (D) | - | 0.54 | [10] |
| 7-Azaindole-H₂O | M05-2X | 6-31+G | Excited State Dipole Moment (D) | 3.97 | - | [10] |
| 7-Azaindole-H₂O | CIS | 6-31+G* | Barrier for Tautomerization (kcal/mol) | - | - | [11] |
Experimental Protocols
Quantum chemical calculations are often performed in conjunction with experimental studies to validate the theoretical models and provide a more complete understanding of the system.
Spectroscopic Measurements
-
UV-Vis Absorption and Fluorescence Spectroscopy: These techniques are used to measure the electronic transitions of 7-azaindole derivatives. The experimental spectra are then compared with the vertical excitation energies calculated by TD-DFT or other excited-state methods.[8][15]
-
Femtosecond Time-Resolved Spectroscopy: This technique allows for the direct observation of the dynamics of excited-state processes, such as ESIPT.[13][18] The timescales obtained from these experiments can be compared with the results from excited-state dynamics simulations.
Computational Protocol
A typical computational workflow for studying a 7-azaindole derivative involves the following steps:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using a method like DFT with an appropriate functional and basis set.[15]
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Excited-State Calculations: Vertical excitation energies are calculated using TD-DFT to simulate the absorption spectrum.[15]
-
Excited-State Geometry Optimization: The geometry of the first excited state is optimized to study its properties and potential for ESIPT.
-
Transition State Search: To investigate the ESIPT mechanism, a transition state search is performed to locate the energy barrier for the proton transfer reaction on the excited-state potential energy surface.[12]
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the found transition state connects the initial excited state and the tautomeric form.
Visualizations
The following diagrams illustrate key concepts and workflows related to the quantum chemical study of 7-azaindole derivatives.
Caption: A typical workflow for the quantum chemical investigation of a 7-azaindole derivative.
Caption: Energy level diagram illustrating the ESIPT process in 7-azaindole.
Applications in Drug Development
The insights gained from quantum chemical calculations on 7-azaindole derivatives have significant implications for drug discovery.
-
Structure-Activity Relationship (SAR) Studies: By calculating properties such as molecular electrostatic potentials and frontier molecular orbitals, researchers can rationalize the observed SAR of a series of 7-azaindole-based inhibitors.[5]
-
Rational Drug Design: Computational methods can be used to design novel 7-azaindole derivatives with improved binding affinities and pharmacokinetic properties.[6][7][19] For example, understanding the hydrogen bonding capabilities of the 7-azaindole scaffold is crucial for designing effective kinase inhibitors that target the hinge region of the ATP binding site.[2]
-
Toxicity Prediction: Quantum chemical descriptors can be used to build predictive models for the toxicity of new drug candidates.
Conclusion
Quantum chemical calculations provide a powerful and versatile framework for investigating the properties and reactivity of 7-azaindole derivatives. From elucidating the fundamental mechanisms of photophysical processes like ESIPT to guiding the rational design of novel therapeutic agents, these computational methods are an indispensable tool for researchers in both academia and the pharmaceutical industry. As computational resources continue to grow and theoretical methods become more sophisticated, the role of quantum chemistry in the study of 7-azaindole and other important heterocyclic systems is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - UBC Library Open Collections [open.library.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. Modeling Excited-State Proton Transfer Using the Lindblad Equation: Quantification of Time-Resolved Spectroscopy with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in 7-Azaindole-4-Carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of tautomerism in 7-azaindole-4-carboxylic acid. While direct experimental data for this specific molecule is limited in published literature, this document outlines the expected tautomeric forms based on the well-studied 7-azaindole core and provides detailed protocols for their investigation. This guide is intended to equip researchers with the necessary framework to explore the tautomeric landscape of this and related compounds, which is crucial for understanding its chemical behavior, biological activity, and for rational drug design.
Introduction to Tautomerism in 7-Azaindole Systems
7-Azaindole and its derivatives are key structural motifs in numerous pharmacologically active compounds. The tautomeric nature of the 7-azaindole core, arising from the prototropic exchange between the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7), is a critical determinant of its physicochemical properties, including its hydrogen bonding capabilities and electronic distribution. The position of this equilibrium can be significantly influenced by substituents, solvent polarity, pH, and temperature.
For 7-azaindole-4-carboxylic acid, the presence of the carboxylic acid group at the 4-position introduces additional complexity. This group can act as both a hydrogen bond donor and acceptor, potentially influencing the N1-H versus N7-H equilibrium. Furthermore, while less common for carboxylic acids than for ketones, the possibility of keto-enol tautomerism involving the carboxyl group should also be considered, particularly under specific environmental conditions or in the excited state.
Potential Tautomeric Forms of 7-Azaindole-4-Carboxylic Acid
Based on the fundamental principles of prototropic tautomerism in the 7-azaindole ring system, two primary tautomers are anticipated for 7-azaindole-4-carboxylic acid. The carboxylic acid moiety is expected to remain predominantly in its acidic form under neutral conditions.
-
1H-7-Azaindole-4-carboxylic acid (Tautomer A): In this form, the proton resides on the N1 nitrogen of the pyrrole ring. This is generally the more stable tautomer for the parent 7-azaindole in the ground state.
-
7H-7-Azaindole-4-carboxylic acid (Tautomer B): Here, the proton has migrated to the N7 nitrogen of the pyridine ring.
The equilibrium between these two forms is a key aspect to be investigated.
A placeholder for a proper chemical structure diagram is used above. A real implementation would require images of the molecules.
Caption: Prototropic tautomerism in 7-azaindole-4-carboxylic acid.
Experimental Protocols for Tautomer Analysis
A multi-pronged approach combining spectroscopic and computational methods is essential for a thorough characterization of the tautomeric equilibrium of 7-azaindole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[1]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 7-azaindole-4-carboxylic acid in a variety of deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4, Water-d2) to assess the influence of the solvent environment on the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire high-resolution ¹H NMR spectra for each sample.
-
Identify distinct sets of signals corresponding to each tautomer. Key diagnostic signals include the N-H protons (which may be broad and exchangeable) and the aromatic protons, which will have different chemical shifts in each tautomeric form.
-
Integrate the non-overlapping signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[1]
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra to provide further evidence for the presence of different tautomers. The chemical shifts of the carbon atoms, particularly those in the heterocyclic rings and the carboxyl group, will be sensitive to the tautomeric form.
-
-
¹⁵N NMR Spectroscopy:
-
If isotopically labeled material is available or through natural abundance ¹⁵N NMR, the chemical shifts of the nitrogen atoms can provide direct evidence of the proton's location.
-
-
Variable Temperature (VT) NMR:
-
Acquire spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium and to potentially observe the coalescence of signals if the interconversion rate increases.
-
UV/Vis Spectroscopy
UV/Vis spectroscopy is a sensitive method to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra.[2]
Methodology:
-
Solvent Study: Prepare dilute solutions of 7-azaindole-4-carboxylic acid in a range of solvents with varying polarity and hydrogen bonding capabilities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Deconvolute the overlapping spectra of the tautomers if they coexist in solution. This can be achieved by comparing spectra in different solvents where one tautomer might be favored.[3]
-
Analyze solvatochromic shifts (changes in λmax with solvent polarity) to gain insights into the dipole moments of the different tautomers.
-
-
pH Titration: Perform UV/Vis spectroscopy at different pH values to study the protonation/deprotonation of the carboxylic acid and the pyridine nitrogen, and how this affects the tautomeric equilibrium.
Computational Chemistry Protocols
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[4]
Methodology:
-
Geometry Optimization and Frequency Calculations:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) is a robust and widely used method.[4]
-
Functional: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is recommended.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ should be employed.
-
Procedure: Optimize the geometries of all potential tautomers in the gas phase. Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Solvent Effects:
-
Model: Use a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) to simulate the effect of different solvents.[4]
-
Procedure: Perform single-point energy calculations on the gas-phase optimized geometries using the desired solvent model, or for higher accuracy, re-optimize the geometries within the solvent continuum.
-
-
Relative Energy and Population Analysis:
-
Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents.
-
Use the Boltzmann distribution to predict the equilibrium populations of the tautomers at a given temperature.
-
-
Spectra Prediction:
-
NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C chemical shifts of each tautomer to aid in the assignment of experimental spectra.
-
UV/Vis: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths to predict the UV/Vis absorption spectra of the individual tautomers.
-
Caption: Computational workflow for tautomer analysis.
Quantitative Data Summary
Table 1: Predicted Relative Energies and Gas Phase Population of Tautomers
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| 1H-form | 0.00 | 0.00 | Calculated |
| 7H-form | Calculated | Calculated | Calculated |
Table 2: Experimental Tautomer Ratios in Various Solvents from NMR Spectroscopy
| Solvent | Tautomer A (1H-form) (%) | Tautomer B (7H-form) (%) | KT = [B]/[A] |
| DMSO-d₆ | Experimental | Experimental | Experimental |
| CDCl₃ | Experimental | Experimental | Experimental |
| Methanol-d₄ | Experimental | Experimental | Experimental |
| Water-d₂ | Experimental | Experimental | Experimental |
Table 3: Key Spectroscopic Data for Tautomer Identification
| Tautomer | Diagnostic ¹H NMR Signal (ppm) | Diagnostic ¹³C NMR Signal (ppm) | UV/Vis λmax (nm) in Ethanol |
| 1H-form | Experimental/Predicted | Experimental/Predicted | Experimental/Predicted |
| 7H-form | Experimental/Predicted | Experimental/Predicted | Experimental/Predicted |
Conclusion
The tautomerism of 7-azaindole-4-carboxylic acid represents a nuanced interplay of the inherent properties of the 7-azaindole core and the electronic and steric influences of the carboxylic acid substituent. A comprehensive understanding of this phenomenon is paramount for its application in drug discovery and materials science. This guide provides a robust framework of experimental and computational methodologies for the detailed investigation of its tautomeric behavior. The elucidation of the tautomeric equilibrium and the factors that govern it will enable a more profound understanding of the molecule's structure-activity relationship and facilitate the design of novel compounds with optimized properties.
References
- 1. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 2. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic protocols for the preparation of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The primary route described is a two-step synthesis commencing from the readily available starting material, 7-azaindole. The protocol first outlines the synthesis of the key intermediate, 4-chloro-7-azaindole, via an N-oxidation and subsequent chlorination. This is followed by a cyanation reaction to yield 4-cyano-7-azaindole, which is then hydrolyzed under basic conditions to afford the target carboxylic acid. An alternative direct hydrolysis of a potential 4-bromo-7-azaindole intermediate is also discussed. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives are privileged heterocyclic scaffolds in the development of therapeutic agents. The structural resemblance to purine and indole allows them to act as bioisosteres, leading to favorable interactions with various biological targets. Specifically, this compound serves as a crucial intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies. This application note details reliable synthetic routes from simple starting materials, providing researchers with practical and reproducible protocols.
Synthetic Pathways
The synthesis of this compound can be efficiently achieved through a multi-step process starting from 7-azaindole. The general synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-7-azaindole
This protocol is adapted from a patented procedure and provides a high-yielding synthesis of the key chloro intermediate.[1][2]
Materials:
-
7-Azaindole
-
Hydrogen Peroxide (H₂O₂)
-
Phosphorus Oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Appropriate organic solvents for workup (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
N-Oxidation: In a round-bottom flask, dissolve 7-azaindole in a suitable organic solvent such as THF, ethylene glycol monomethyl ether, or propylene glycol monomethyl ether.
-
Cool the solution to 5-15 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 to 2 molar equivalents) to the solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the N-oxide of 7-azaindole is typically used in the next step without further purification.
-
Chlorination: To the crude N-oxide solution, add acetonitrile followed by phosphorus oxychloride (POCl₃, 2 to 10 molar equivalents).
-
Heat the mixture to 80-100 °C.
-
After 20-60 minutes, slowly add a catalytic amount of diisopropylethylamine (DIPEA, 0.05 to 0.2 molar equivalents).
-
Continue heating at 80-100 °C for 2-8 hours, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 4-chloro-7-azaindole.
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| 7-Azaindole | 4-Chloro-7-azaindole | 1. H₂O₂ 2. POCl₃, DIPEA, Acetonitrile | 85.6% | [1][2] |
Protocol 2: Synthesis of 4-Cyano-7-azaindole
This protocol describes the cyanation of 4-chloro-7-azaindole.
Materials:
-
4-Chloro-7-azaindole
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂) with a palladium catalyst
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Appropriate workup reagents
Procedure:
-
In a reaction vessel, combine 4-chloro-7-azaindole and a cyanide source such as copper(I) cyanide or zinc cyanide with a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add a polar aprotic solvent such as DMF.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of a complexing agent for the metal salts (e.g., aqueous ammonia or ethylenediamine for copper salts).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography to afford 4-cyano-7-azaindole.
Protocol 3: Synthesis of this compound via Hydrolysis
This protocol outlines the hydrolysis of 4-cyano-7-azaindole to the final carboxylic acid product. The general principles of nitrile hydrolysis are well-established.[3][4][5][6]
Materials:
-
4-Cyano-7-azaindole
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethanol or other suitable co-solvent
Procedure:
-
In a round-bottom flask, suspend 4-cyano-7-azaindole in an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%). An alcohol co-solvent like ethanol can be added to improve solubility.
-
Heat the mixture to reflux and maintain for several hours to overnight. Monitor the reaction for the disappearance of the starting material and the formation of the carboxylate salt by TLC or LC-MS.
-
Workup: After the hydrolysis is complete, cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Quantitative Data for Hydrolysis (General):
| Starting Material | Product | Conditions | Notes |
| Aryl Nitrile | Aryl Carboxylic Acid | Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Yields the carboxylate salt, requires acidification for the free acid. |
| Aryl Nitrile | Aryl Carboxylic Acid | Acidic Hydrolysis (e.g., H₂SO₄, H₂O, heat) | Directly yields the carboxylic acid. |
Alternative Synthetic Considerations
An alternative route to this compound could involve the synthesis of 4-bromo-7-azaindole followed by a palladium-catalyzed carboxylation reaction. A method for the synthesis of 4-bromo-7-azaindole from 7-azaindole N-oxide has been reported with a yield of 56%.[7] The subsequent carboxylation would typically involve reacting the bromo derivative with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base. However, a specific protocol for this transformation on the 7-azaindole scaffold requires further investigation.
Conclusion
The synthetic routes detailed in this application note provide a reliable and efficient pathway for the preparation of this compound from the readily available 7-azaindole. The protocols are presented with sufficient detail to be directly implemented in a laboratory setting. The choice of the specific route may depend on the availability of reagents and the desired scale of the synthesis. These methods will be of significant value to researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Suzuki Coupling Reactions for 7-Azaindole Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of the 7-azaindole scaffold using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The 7-azaindole core is a privileged structure in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents.[1] This document outlines established methods for the arylation of various positions of the 7-azaindole ring, presenting key quantitative data in structured tables and offering detailed experimental procedures.
Introduction to 7-Azaindole Functionalization
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a key heterocyclic motif found in numerous biologically active compounds and approved drugs. The ability to selectively introduce substituents at different positions of the 7-azaindole nucleus is of significant interest in drug discovery for modulating the pharmacological properties of lead compounds.[2] The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds, and it has been extensively applied to the functionalization of halo-7-azaindoles.[3][4]
This document details protocols for the Suzuki coupling at the C2, C3, C4, C5, and C6 positions of the 7-azaindole core, providing researchers with the necessary information to design and execute these important transformations.
General Workflow for Suzuki Coupling of 7-Azaindole
The general workflow for the Suzuki coupling functionalization of a halo-7-azaindole with a boronic acid is depicted below. The key steps involve the preparation of the halo-7-azaindole starting material, followed by the palladium-catalyzed cross-coupling reaction, and finally, product purification.
Caption: General workflow for 7-azaindole functionalization via Suzuki coupling.
C2-Functionalization of 7-Azaindole
The C2 position of 7-azaindole can be functionalized via Suzuki coupling of 2-halo-7-azaindoles. The following table summarizes typical reaction conditions and reported yields.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | - | KOAc (2) | DMF | 110 | 60-86 | [1] |
| PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Na₂CO₃ (2) | Dioxane | 150 | - | [5] |
Experimental Protocol: C2-Arylation of 2-Iodo-7-azaindole
This protocol is a general procedure adapted from the literature for the Suzuki coupling of a 2-iodo-7-azaindole with an arylboronic acid.[1]
Materials:
-
2-Iodo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Lithium chloride (LiCl) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 2-iodo-7-azaindole, arylboronic acid, Pd(OAc)₂, KOAc, and LiCl.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole.
C3 and C6-Difunctionalization of 7-Azaindole
A one-pot, sequential Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of C3,C6-diaryl-7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindoles.[6][7][8] This method allows for the introduction of two different aryl groups in a site-selective manner.[6][7]
| Step | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | C3-Arylation | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 67-93 |[7][8] | | C6-Arylation | Pd₂(dba)₃ (10) | SPhos (20) | - | - | 110 | 43-88 |[7][8] |
Experimental Protocol: One-Pot C3 and C6-Diarylation of 6-Chloro-3-iodo-N-methyl-7-azaindole
This protocol describes a one-pot sequential arylation procedure.[7][8]
Materials:
-
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid for C3 (1.1 equiv)
-
Arylboronic acid for C6 (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
C3-Arylation:
-
In a reaction flask, combine 6-chloro-3-iodo-1-methyl-7-azaindole, the first arylboronic acid, Pd₂(dba)₃ (0.05 equiv), SPhos (0.05 equiv), and Cs₂CO₃.
-
Add the toluene/ethanol solvent mixture.
-
Heat the reaction to 60 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
-
C6-Arylation:
-
To the same reaction mixture, add the second arylboronic acid, additional Pd₂(dba)₃ (0.10 equiv), and SPhos (0.20 equiv).
-
Increase the temperature to 110 °C and continue stirring until the C3-arylated intermediate is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the C3,C6-diaryl-7-azaindole.
-
C4-Functionalization of 7-Azaindole
The functionalization at the C4 position can be achieved from 4-chloro-7-azaindole.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | - | K₂CO₃/KOAc | - | - | - | [1] |
Experimental Protocol: C4-Arylation of 4-Chloro-7-azaindole
This is a general procedure for the Suzuki coupling of 4-chloro-7-azaindole.[1]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water)
Procedure:
-
Combine 4-chloro-7-azaindole, the arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Heat the reaction to reflux and stir until completion.
-
Perform an aqueous workup followed by extraction with an organic solvent.
-
Dry, concentrate, and purify the crude product by chromatography.
C5-Functionalization of 7-Azaindole
Suzuki coupling has also been reported for the C5 position of the 7-azaindole nucleus, often starting from a 5-halo-7-azaindole derivative.
Logical Relationship of Suzuki Coupling Components
The success of a Suzuki coupling reaction depends on the interplay of several key components. The following diagram illustrates the relationship between these components.
Caption: Key components and their roles in the Suzuki coupling catalytic cycle.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 7-azaindole scaffold at various positions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. The protocols provided in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary depending on the specific substrates being utilized.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 6. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and immunomodulators.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of this important nucleus, offering significant advantages over traditional methods by providing milder reaction conditions and broader functional group tolerance.[1][3]
This document provides detailed application notes and experimental protocols for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines using key palladium-catalyzed reactions, including Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki-Miyaura coupling.
Key Palladium-Catalyzed Methodologies
Several palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of the 1H-pyrrolo[2,3-b]pyridine core. These methods allow for the formation of crucial carbon-nitrogen and carbon-carbon bonds.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.[3] It is particularly useful for introducing amino substituents onto the 7-azaindole scaffold.[1] The development of sophisticated biaryl phosphine ligands has significantly expanded the scope of this reaction, allowing for the use of a wide variety of amines and aryl halides under mild conditions.[1][4]
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] In the context of 7-azaindole synthesis, it is often employed to couple an alkyne with a substituted halopyridine, followed by an intramolecular cyclization to construct the pyrrole ring.[8][9]
-
Suzuki-Miyaura Coupling: This versatile method forges carbon-carbon bonds between organoboron compounds and organic halides or triflates. It is widely used to introduce aryl or heteroaryl substituents onto the 7-azaindole nucleus.[10][11]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations. The following tables summarize representative quantitative data for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines via different palladium-catalyzed methods.
Table 1: Buchwald-Hartwig Amination for the Synthesis of Aminated 7-Azaindoles
| Entry | Aryl Halide | Amine | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | N-Benzylmethylamine | RuPhos Pd G2 / RuPhos | - | - | - | 33 |
| 2 | 2-Chloro-7-azaindole (N-free) | Morpholine | Pd₂(dba)₃ / Biaryl Phosphine | NaOt-Bu | Toluene | 100 | High |
| 3 | 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ / Biaryl Phosphine | NaOt-Bu | Toluene | 100 | Moderate |
| 4 | 6-Chloro-3-iodo-N-protected 7-azaindole | Arylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Good |
Table 2: Sonogashira Coupling in the Synthesis of 2-Substituted 7-Azaindoles
| Entry | Starting Material | Alkyne | Pd Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(dppf)Cl₂ / CuI | - | - | - | High |
| 2 | 5-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)ethynyl | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High |
| 3 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine Base | - | RT | Good |
Table 3: Suzuki-Miyaura Coupling for the Arylation of 7-Azaindoles
| Entry | Halogenated 7-Azaindole | Boronic Acid | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Chloro-3-iodo-N-protected 7-azaindole | Arylboronic Acid | Pd₂dba₃ / SPhos | - | - | 110 | 43-88 |
| 2 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | Good |
| 3 | 6-Iodo-N-SEM-pyrrolopyrimidine | (6-Chloropyridin-3-yl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | EtOH/H₂O | 90 | Good |
Experimental Protocols
The following are generalized protocols for key palladium-catalyzed reactions in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from methodologies for the amination of heteroaryl halides.[4][12]
Reagents and Equipment:
-
Halo-substituted 1H-pyrrolo[2,3-b]pyridine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halo-substituted 1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Add the base (1.4-3.0 equiv).
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.2-1.5 equiv) to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated 1H-pyrrolo[2,3-b]pyridine.
Protocol 2: General Procedure for Sonogashira Coupling and Cyclization
This two-step protocol is based on the synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine.[8]
Step A: Sonogashira Coupling
Reagents and Equipment:
-
2-Amino-3-halopyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 2-amino-3-halopyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in the solvent.
-
Add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).
-
Add the base (e.g., 2-3 equiv).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry, concentrate, and purify the intermediate 2-amino-3-(alkynyl)pyridine by column chromatography.
Step B: Intramolecular Cyclization
Reagents and Equipment:
-
2-Amino-3-(alkynyl)pyridine from Step A
-
Base (e.g., potassium tert-butoxide)
-
Crown ether (e.g., 18-crown-6, optional but can improve yield)[8]
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere
Procedure:
-
Dissolve the 2-amino-3-(alkynyl)pyridine (1.0 equiv) in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., 1.1-1.5 equiv) and, if used, a catalytic amount of 18-crown-6.
-
Heat the mixture (e.g., 65 °C) until the reaction is complete.
-
Cool the reaction, quench with water, and extract the product.
-
Dry, concentrate, and purify by column chromatography to yield the 2-substituted 1H-pyrrolo[2,3-b]pyridine.
Visualizations
The following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow for the synthesis of substituted 7-azaindoles.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for palladium-catalyzed synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 9. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide, a valuable scaffold in medicinal chemistry. The synthesis commences with the commercially available 7-azaindole and proceeds through key intermediates, including 4-chloro-7-azaindole and 4-cyano-7-azaindole. This document outlines the synthetic strategy, detailed experimental procedures, and expected outcomes, and includes characterization data to guide researchers in the successful preparation of this compound.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery due to its ability to mimic purine bases and act as a versatile pharmacophore. Derivatives of this core structure have shown a wide range of biological activities, including the inhibition of various kinases such as Fibroblast Growth Factor Receptor (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase, as well as phosphodiesterase 4B (PDE4B).[1][2][3] The carboxamide functional group at the 4-position can serve as a key hydrogen bond donor and acceptor, facilitating interactions with biological targets. This protocol details a reliable synthetic route to obtain 1H-pyrrolo[2,3-b]pyridine-4-carboxamide for use in screening libraries and as a starting material for further derivatization.
Overall Synthetic Scheme
The synthetic pathway for 1H-pyrrolo[2,3-b]pyridine-4-carboxamide is a four-step process starting from 7-azaindole. The key transformations involve the regioselective chlorination of the pyridine ring, followed by a palladium-catalyzed cyanation, subsequent hydrolysis of the nitrile to a carboxylic acid, and finally, amidation to yield the target compound.
Caption: Overall synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-4-carboxamide.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This procedure follows a well-established method for the regioselective chlorination of 7-azaindole via its N-oxide.[4][5]
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
1,2-Dimethoxyethane (DME)
-
n-Heptane
-
6N Sodium hydroxide (NaOH) solution
-
Water (H₂O)
Procedure:
-
Dissolve 7-azaindole (3.6 g, 30 mmol) in a mixture of 1,2-dimethoxyethane (17 mL) and n-heptane (33 mL).
-
To this solution, add meta-chloroperoxybenzoic acid (8.1 g, 77% purity) and stir the mixture at room temperature.
-
After the oxidation is complete (monitor by TLC), filter the reaction mixture.
-
To the filtrate, add phosphorus oxychloride (22 mL, 0.24 mol) and diisopropylethylamine (DIPEA) as a catalyst.
-
Heat the mixture under reflux at 80-85 °C for 18 hours.
-
Cool the reaction mixture and cautiously dilute with water (150 mL).
-
Adjust the pH of the aqueous solution to 10 with 6N NaOH solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a pale orange solid.
Data Presentation:
| Compound | Starting Material | Product Mass | Yield (%) |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 3.6 g | 3.9 g | 85.6 |
Step 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
This step involves a palladium-catalyzed cyanation of the 4-chloro-7-azaindole intermediate. The following is a representative protocol adapted from procedures for similar heteroaryl chlorides.
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a reaction vessel, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.53 g, 10 mmol), potassium hexacyanoferrate(II) trihydrate (2.11 g, 5 mmol), and palladium(II) catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add potassium acetate (0.12 g, 1.25 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane (25 mL) and degassed water (25 mL).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.
Data Presentation:
| Compound | Starting Material | Expected Yield (%) |
| 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | 1.53 g | 80 - 90 |
Step 3: Synthesis of this compound
The nitrile is hydrolyzed to the corresponding carboxylic acid under acidic conditions.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
-
Sulfuric acid (H₂SO₄), 70% aqueous solution
Procedure:
-
To 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.43 g, 10 mmol), add 70% aqueous sulfuric acid (20 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the nitrile and formation of the more polar carboxylic acid).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or other suitable base until the pH is approximately 3-4.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to give this compound.
Data Presentation:
| Compound | Starting Material | Expected Yield (%) |
| This compound | 1.43 g | 70 - 80 |
Step 4: Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carboxamide
The final step is the amidation of the carboxylic acid. Two common methods are provided.
Method A: Via Acyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound (1.62 g, 10 mmol) in an anhydrous solvent such as DCM or THF.
-
Add a catalytic amount of DMF.
-
Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the acid is converted to the acyl chloride (monitor by IR or by quenching a small aliquot with methanol and observing the formation of the methyl ester by LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of anhydrous THF.
-
Cool the solution to 0 °C and add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to afford 1H-pyrrolo[2,3-b]pyridine-4-carboxamide.
Method B: Using Coupling Agents
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonia solution (e.g., 7N in Methanol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.62 g, 10 mmol) in anhydrous DMF.
-
Add EDC (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of ammonia (e.g., 7N in methanol, 5-10 equivalents) to the reaction mixture.
-
Stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
| Compound | Starting Material | Expected Yield (%) |
| 1H-pyrrolo[2,3-b]pyridine-4-carboxamide | 1.62 g | 60 - 70 |
Characterization Data (Expected)
-
1H-pyrrolo[2,3-b]pyridine-4-carboxamide:
-
¹H NMR (DMSO-d₆): δ ppm 11.8 (br s, 1H, NH-indole), 8.2 (d, 1H, H-6), 7.8 (br s, 1H, CONH₂), 7.5 (t, 1H, H-3), 7.3 (br s, 1H, CONH₂), 7.1 (d, 1H, H-5), 6.6 (dd, 1H, H-2).
-
Mass Spectrometry (ESI+): m/z = 162.07 [M+H]⁺.
-
Biological Context and Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they have been investigated as inhibitors of FGFR, which is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.
Caption: Representative kinase signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Application of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). It includes detailed protocols for key experimental assays, a summary of structure-activity relationship (SAR) data, and visualizations of the FGFR signaling pathway and experimental workflows.
Introduction
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations of FGFRs, is implicated in the pathogenesis of numerous cancers. Consequently, FGFRs have emerged as promising therapeutic targets for oncology drug discovery. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, serving as the core for a number of potent kinase inhibitors.[2] Derivatives of this scaffold have demonstrated significant inhibitory activity against FGFRs, making them a subject of intense research and development.
FGFR Signaling Pathway
The binding of FGF ligands to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses.
References
Application Notes and Protocols for the Use of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in the Synthesis of PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of PI3K inhibitors based on the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This document includes detailed experimental protocols, quantitative biological data, and diagrams of the relevant signaling pathway and synthetic workflows.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapies. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the design of potent and selective PI3K inhibitors. This document outlines the application of derivatives of this scaffold, with a focus on the use of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid as a key building block.
It is important to note that while the highly potent pan-PI3K inhibitor Pictilisib (GDC-0941) is often discussed in the context of PI3K inhibition, it is based on a thieno[3,2-d]pyrimidine core and not a 1H-pyrrolo[2,3-b]pyridine scaffold. Data for Pictilisib is included here for comparative purposes as a well-characterized PI3K inhibitor.
Data Presentation
The following tables summarize the in vitro potency of representative PI3K inhibitors. Table 1 details the activity of Pictilisib (GDC-0941) against different PI3K isoforms, while Table 2 presents the inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Table 1: Biochemical Potency of Pictilisib (GDC-0941) against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 3 |
| p110β | 33 |
| p110δ | 3 |
| p110γ | 75 |
Data sourced from multiple studies.
Table 2: Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine-based PI3K Inhibitor
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| FD2054 | 28 | 132 | 45 | 98 |
| FD2078 | 15 | 98 | 32 | 76 |
Note: Data is representative of potent compounds from this class as reported in scientific literature.
PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade that plays a central role in cell fate. The diagram below illustrates the key components and interactions within this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of PI3K inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
General Synthetic Workflow
The synthesis of 1H-pyrrolo[2,3-b]pyridine-based PI3K inhibitors typically involves a multi-step process, often culminating in cross-coupling reactions to introduce key substituents. A generalized workflow is depicted below.
Caption: General synthetic workflow for PI3K inhibitors.
Protocol 1: Synthesis of a 1H-pyrrolo[2,3-b]pyridine-based PI3K Inhibitor
This protocol describes a representative synthesis of a PI3K inhibitor using a 1H-pyrrolo[2,3-b]pyridine core, adapted from published procedures.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding amide.
Step 2: Halogenation
-
Dissolve the amide from Step 1 in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the halogenated intermediate.
Step 3: Suzuki Coupling
-
To a degassed mixture of the halogenated intermediate (1.0 eq), the desired boronic acid or ester (1.5 eq), and a base (e.g., potassium carbonate, 3.0 eq) in a solvent system such as dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter through celite, and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the final 1H-pyrrolo[2,3-b]pyridine-based PI3K inhibitor.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a valuable platform for the development of novel PI3K inhibitors. The synthetic routes, primarily involving amide couplings and palladium-catalyzed cross-coupling reactions, offer a versatile approach to a diverse range of analogues. The data presented herein demonstrates the potential of these compounds to potently and selectively inhibit PI3K isoforms, warranting further investigation in the context of cancer therapy. The provided protocols and diagrams offer a foundational resource for researchers in the field of drug discovery and development.
References
- 1. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of CDK9 Inhibitors Based on the 7-Azaindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors centered on the versatile 7-azaindole scaffold. This document includes detailed experimental protocols for key biological assays, a summary of quantitative data for representative compounds, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to CDK9 and the 7-Azaindole Scaffold
Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcriptional elongation.[1][2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in partnership with its cyclin T1 partner, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[1][3] This phosphorylation event releases RNAPII from a paused state, enabling the transcription of various genes, including many proto-oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[2][3] Dysregulation of CDK9 activity is implicated in numerous cancers, making it a compelling therapeutic target.[4][5]
The 7-azaindole scaffold has emerged as a "privileged" structure in kinase inhibitor design.[6][7] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for developing potent and selective inhibitors.[6][7] The development of 7-azaindole-based CDK9 inhibitors aims to achieve transient but profound target engagement, leading to the suppression of oncogene transcription and subsequent cancer cell death.[8]
CDK9 Signaling Pathway
The activity of CDK9 is central to the regulation of gene transcription. The P-TEFb complex, which consists of CDK9 and a cyclin partner (most commonly Cyclin T1), is the primary kinase responsible for phosphorylating Serine 2 of the RNAPII C-terminal domain.[1][9] This action is a key signal for the transition from abortive to productive transcriptional elongation. The activity of P-TEFb is, in turn, regulated by its association with an inhibitory complex. Various cellular signals can lead to the release of active P-TEFb from this inhibitory complex, allowing it to phosphorylate its substrates.[1][2]
Caption: CDK9 signaling pathway and the inhibitory action of a 7-azaindole based inhibitor.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 7-azaindole-based CDK9 inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 8g | CDK9/Cyclin T | 250 | Flavopiridol | 3 |
| 8h | CDK9/Cyclin T | 330 | SNS-032 | 4 |
| 8i | CDK9/Cyclin T | >10,000 | ||
| 8l | CDK9/Cyclin T | >10,000 | ||
| 38 | CDK9 | 1.2 | ||
| 39 | CDK9 | 1.5 |
Data synthesized from multiple sources, including a study on 7-azaindole derivatives bearing benzocycloalkanone motifs and another on a series of 7-azaindoles as potent and highly selective CDK9 inhibitors.[8][10]
Experimental Protocols
Detailed protocols for the key assays used in the characterization of 7-azaindole-based CDK9 inhibitors are provided below.
In Vitro CDK9 Kinase Assay
This protocol is adapted from the principles of TR-FRET based immunoassays, which measure the amount of ADP produced during the kinase reaction.[1]
Objective: To determine the IC50 value of a 7-azaindole-based inhibitor against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
ATP
-
CDK7/9tide substrate[1]
-
7-azaindole inhibitor (serially diluted in DMSO)
-
Detection reagent (e.g., Adapta™ Universal Kinase Assay Kit)[1]
-
384-well plates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the 7-azaindole inhibitor in 100% DMSO. Further dilute these stock solutions in 1X Assay Buffer to achieve a 4X final concentration.[1]
-
Kinase Reaction Setup (10 µL final volume):
-
To the wells of a 384-well plate, add 2.5 µL of the 4X inhibitor solution (or DMSO for control wells).[1]
-
Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution (final concentration typically 5-40 ng/well, to be optimized).[1]
-
Initiate the kinase reaction by adding 5 µL of a 2X solution of CDK7/9tide substrate and ATP (final concentrations to be optimized, e.g., 200 µM substrate and 10 µM ATP).[1]
-
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.[1]
-
Detection:
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Caption: A typical experimental workflow for an in vitro kinase assay.
Cell Viability Assay
Objective: To assess the effect of a 7-azaindole-based CDK9 inhibitor on cancer cell proliferation and viability.[12][13]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
7-azaindole inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[11]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.[11]
-
Measurement: Measure luminescence or absorbance to determine the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Western Blot Analysis
Objective: To assess the effect of a 7-azaindole-based CDK9 inhibitor on the phosphorylation of RNAPII and the expression of downstream target proteins like c-Myc and Mcl-1.[3][14]
Materials:
-
Cancer cell line
-
7-azaindole inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-phospho-RNAPII Ser2, anti-c-Myc, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)[3]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells and quantify the protein concentration.[3][14]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
1H-Pyrrolo[2,3-b]pyridine derivatives as Orai channel inhibitors
Topic: Orai Channel Inhibitors for Preclinical Research Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield evidence for the activity of 1H-Pyrrolo[2,3-b]pyridine derivatives as direct inhibitors of Orai channels. This class of molecules is predominantly reported to inhibit various protein kinases and other enzymes. Therefore, to provide a comprehensive and accurate resource on the practical aspects of studying Orai channel inhibition, these application notes will focus on a well-characterized, selective Orai1 inhibitor, Synta66 , as a representative example. The protocols and principles described are broadly applicable to the study of other small molecule Orai inhibitors.
Introduction to Orai Channels
The Orai calcium channel is a critical component of store-operated calcium entry (SOCE), a fundamental mechanism for calcium signaling in numerous cell types, particularly in the immune system.[1][2] Orai channels are located on the plasma membrane and are activated by the stromal interaction molecule (STIM) proteins, which are calcium sensors in the endoplasmic reticulum (ER).[2] Depletion of ER calcium stores triggers STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly binds to and activates Orai channels, leading to a sustained influx of extracellular calcium.[2] This calcium influx is essential for a variety of cellular processes, including T-cell activation, proliferation, and cytokine production.[1]
Given the crucial role of Orai1-mediated calcium signaling in immune responses, Orai1 has emerged as a promising therapeutic target for autoimmune diseases, allergic inflammation, and other inflammatory conditions. Pharmacological inhibition of Orai channels can temper excessive immune cell activity, offering a potential treatment strategy for these disorders.
Featured Orai1 Inhibitor: Synta66
Synta66 is a potent and selective small molecule inhibitor of the Orai1 channel. It serves as an excellent tool compound for studying the physiological and pathological roles of Orai1-mediated SOCE.
Mechanism of Action: Synta66 acts as a direct blocker of the Orai1 channel pore.[3] It is understood to be an allosteric pore blocker, binding to the extracellular side of the channel near the transmembrane helices that form the selectivity filter.[4] This binding obstructs calcium influx without interfering with the upstream signaling events of STIM1 activation or its coupling to Orai1.[3][4]
Data Presentation: Inhibitory Potency of Selected Orai Channel Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for Synta66 and other commonly used Orai channel inhibitors. This data is crucial for selecting the appropriate inhibitor and concentration for a given experiment.
| Inhibitor | Target(s) | IC50 Value | Cell Type / Assay Condition | Reference |
| Synta66 | Orai1 | ~1-4 µM | RBL mast cells, HEK293 cells (overexpressing STIM1/Orai1) | [2][3] |
| YM-58483 (BTP2) | Orai1, Orai2 | ~100 nM | Thapsigargin-induced Ca2+ influx | |
| 330 nM | T-cell proliferation (MLR) | [1] | ||
| GSK-7975A | Orai1, Orai3 | ~3.4-4 µM | Thapsigargin-induced SOCE in murine pancreatic acinar cells, HEK293 cells | [5][6] |
| AnCoA4 | Orai1 | 880 nM | NFAT reporter gene luciferase assay (HEK293T cells) | [7] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Orai1 signaling pathway and a general workflow for screening and characterizing Orai channel inhibitors.
Caption: Orai1 Signaling Pathway.
Caption: Orai Channel Inhibitor Screening Workflow.
Experimental Protocols
Protocol for Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This protocol describes a common method to assess the inhibitory effect of a compound on SOCE in a cell population using a ratiometric calcium indicator.
Materials:
-
Cells of interest (e.g., Jurkat T-cells, HEK293 cells stably expressing Orai1/STIM1)
-
Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ (1.8 mM CaCl₂)
-
Ca²⁺-free HBSS (supplemented with 0.5 mM EGTA)
-
Thapsigargin (SERCA inhibitor to deplete ER stores)
-
Test inhibitor (e.g., Synta66) dissolved in DMSO
-
Fluorometer or fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Cell Preparation:
-
Plate cells on appropriate cultureware (e.g., 96-well black, clear-bottom plates) and allow them to adhere if necessary. For suspension cells, use appropriate plates and centrifugation steps.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer by diluting Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS with Ca²⁺.
-
Remove culture medium from cells and wash once with HBSS with Ca²⁺.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.
-
Replace the final wash with Ca²⁺-free HBSS.
-
-
Baseline Measurement:
-
Place the plate in the fluorometer and begin recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation (F340/F380).
-
Record a stable baseline for 1-2 minutes.
-
-
Inhibitor Incubation:
-
Add the test inhibitor (e.g., Synta66 at desired concentrations) or vehicle (DMSO) to the wells.
-
Incubate for the desired pre-incubation time (e.g., 10-15 minutes).
-
-
ER Store Depletion:
-
Add thapsigargin (typically 1-2 µM) to the wells to deplete ER calcium stores. This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the ER. .
-
-
Initiation of SOCE:
-
After the cytosolic Ca²⁺ level has returned to near baseline, add Ca²⁺-containing HBSS (final concentration of 1.8 mM CaCl₂) to the wells.
-
This reintroduction of extracellular calcium will trigger SOCE, resulting in a sustained increase in the F340/F380 ratio in control cells.
-
-
Data Analysis:
-
Continue recording for 5-10 minutes.
-
Quantify the SOCE response by measuring the peak F340/F380 ratio or the area under the curve after the addition of extracellular Ca²⁺.
-
Compare the response in inhibitor-treated wells to the vehicle control to determine the percent inhibition.
-
Generate a dose-response curve to calculate the IC50 value of the inhibitor.
-
Protocol for Whole-Cell Patch-Clamp Electrophysiology to Measure I-CRAC
This protocol provides a direct measurement of the Ca²⁺ release-activated Ca²⁺ current (I-CRAC) and is the gold standard for characterizing ion channel inhibitors.
Materials:
-
HEK293 cells stably co-expressing human Orai1 and STIM1.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Standard extracellular (bath) solution: 120 mM NaCl, 10 mM TEA-Cl, 2.8 mM KCl, 2 mM MgCl₂, 10 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Standard intracellular (pipette) solution: 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH).
-
Thapsigargin or IP₃ can be included in the pipette solution to induce passive or active store depletion, respectively.
Procedure:
-
Cell Plating: Plate the Orai1/STIM1 expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. This allows the pipette solution to dialyze into the cell, chelating intracellular Ca²⁺ with BAPTA and initiating passive store depletion.
-
Current Recording:
-
Hold the cell at a holding potential of 0 mV.
-
Apply repetitive voltage ramps (e.g., -100 mV to +100 mV over 50 ms) every 2 seconds to elicit the current.
-
The inwardly rectifying I-CRAC will develop over several minutes as the stores deplete.
-
-
Inhibitor Application:
-
Once a stable I-CRAC is established, perfuse the bath with the extracellular solution containing the test inhibitor (e.g., Synta66).
-
Continuously record the current to observe the kinetics of inhibition.
-
-
Data Analysis:
-
Measure the peak inward current at -100 mV before and after inhibitor application.
-
Calculate the percentage of current inhibition.
-
Perform experiments with multiple concentrations to generate a dose-response curve and determine the IC50 value.
-
Analyze the current-voltage (I-V) relationship to confirm the characteristic inward rectification of I-CRAC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: Quantitative Analysis of 1H-pyrrolo[2,3-b]pyridine Compounds by HPLC-MS
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the NMR Characterization of 1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction
1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a vital heterocyclic scaffold in medicinal chemistry and drug development. Its structure, which fuses a pyrrole ring with a pyridine ring, serves as a bioisostere of indole. This unique structure allows its derivatives to engage with a multitude of biological targets, leading to their investigation in a wide array of therapeutic areas, including oncology and anti-inflammatory applications.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an essential and powerful tool for the unambiguous structural elucidation and characterization of these derivatives. NMR provides precise information regarding the molecular structure, substitution patterns, and electronic environment of the molecule. These application notes offer a detailed guide to the characterization of 1H-pyrrolo[2,3-b]pyridine derivatives, including reference data and standardized experimental protocols.
¹H NMR Characterization
The ¹H NMR spectrum of the 1H-pyrrolo[2,3-b]pyridine core displays characteristic signals for the protons on both the pyrrole and pyridine rings. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of any substituents. The N-H proton (H1) of the pyrrole ring is often observed as a broad singlet at a downfield chemical shift, which can vary with solvent, concentration, and temperature.
Caption: Structure and numbering of the 1H-pyrrolo[2,3-b]pyridine core.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted 1H-pyrrolo[2,3-b]pyridine Core
| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H1 (N-H) | 10.0 - 12.0 | br s |
| H2 | ~7.50 | dd |
| H3 | ~6.50 | dd |
| H4 | ~7.80 | dd |
| H5 | ~7.10 | dd |
| H6 | ~8.30 | dd |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Substituents on the 7-azaindole scaffold can cause significant shifts in the proton resonances. Electron-donating groups (EDGs) generally cause upfield shifts (to lower ppm), while electron-withdrawing groups (EWGs) cause downfield shifts (to higher ppm) of adjacent and conjugated protons.
Table 2: Exemplary ¹H NMR Data for Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Solvent | H-Aromatic/Heterocyclic (δ, ppm) | Other Protons (δ, ppm) | Reference |
| 1-Benzyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | CDCl₃ | 8.47 (d, J = 4.4 Hz, 1H), 7.47-7.33 (m, 6H), 7.26-7.17 (m, 3H), 7.00-6.92 (m, 3H), 6.89 (s, 1H) | 5.31 (s, 2H) | [2] |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine* | DMSO-d₆ | 12.97 (s, 1H), 8.63 (s, 1H), 7.95 (d, J = 2.6 Hz, 1H) | - | [3] |
| 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | DMSO-d₆ | 11.97 (s, 2H, NH₂), 7.44-7.04 (m, 9H, Ar-H), 6.71 (s, 1H-pyrrole) | 2.26 (s, 3H, CH₃-C=O), 2.23 (s, 3H, CH₃), 1.98 (s, 3H, CH₃) | [1] |
*Note: This is an isomeric pyrrolopyrimidine, included to show variance in related scaffolds.
¹³C NMR Characterization
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the 1H-pyrrolo[2,3-b]pyridine core are spread over a range of approximately 100-155 ppm. The carbons directly bonded to nitrogen atoms (C2, C7a) are typically found further downfield.
Table 3: Typical ¹³C NMR Chemical Shift Ranges for the Unsubstituted 1H-pyrrolo[2,3-b]pyridine Core
| Carbon | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |
| C2 | ~127 |
| C3 | ~100 |
| C3a | ~142 |
| C4 | ~129 |
| C5 | ~116 |
| C6 | ~149 |
| C7a | ~150 |
Note: Data derived from publicly available spectra for 7-azaindole.[4]
Table 4: Exemplary ¹³C NMR Data for Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Solvent | Aromatic/Heterocyclic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |
| 1-Benzyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | CDCl₃ | 146.7, 145.0, 143.7, 137.4, 131.7, 130.9, 129.2, 128.8, 128.6 (2C), 127.4, 125.8, 117.5, 116.6, 103.3 | 47.6 | [2] |
| 4-(4-methoxyphenylamino)-7H-pyrrolo[2,3-d]pyrimidine* | DMSO-d₆ | 158.40, 151.12, 150.94, 150.29, 131.28, 129.61, 125.57, 117.49, 114.51, 99.81 | 55.51 | [3] |
| 1-(4-Amino-6-methyl-1-phenyl-2-(p-tolyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone | DMSO-d₆ | 159.49, 153.80, 137.27-135.79, 129.36-128.41, 106.25, 102.18 | 21.38, 21.35, 20.95 | [1] |
*Note: This is an isomeric pyrrolopyrimidine, included to show variance in related scaffolds.
Experimental Protocols
Reproducible and high-quality NMR data are contingent on standardized experimental procedures.
Caption: General experimental workflow for NMR characterization.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified 1H-pyrrolo[2,3-b]pyridine derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). DMSO-d₆ is often suitable for dissolving a wide range of polar compounds and for observing labile N-H protons.[5][6]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[6]
Protocol 2: ¹H NMR Data Acquisition (300-500 MHz Spectrometer)
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Spectral Width (SW): Set to a range of -2 to 14 ppm to encompass all expected signals.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Temperature: 298 K (25 °C).
Protocol 3: ¹³C NMR Data Acquisition (75-125 MHz Spectrometer)
-
Pulse Program: Use a proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 512 to 2048 or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): Set to a range of 0 to 220 ppm.[7]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Temperature: 298 K (25 °C).
Protocol 4: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct the baseline for a flat and uniform appearance.
-
Calibration: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS (0.00 ppm).[8]
-
Peak Picking and Integration: Identify all significant peaks. For ¹H spectra, integrate the peaks to determine the relative ratios of protons in the molecule.
-
Analysis: Analyze chemical shifts, coupling constants (J-values), and integration to assign the signals to the specific nuclei in the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be required for complex derivatives to confirm assignments.
Substituent Effects on Chemical Shifts
The electronic properties of substituents significantly alter the chemical shifts of nearby and conjugated nuclei. Understanding these relationships is key to structural confirmation.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
References
- 1. ajol.info [ajol.info]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. carlroth.com [carlroth.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 7-Azaindole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole, a privileged scaffold in medicinal chemistry, forms the core of numerous compounds under investigation for therapeutic applications, particularly as kinase inhibitors in oncology.[1][2][3] The structural resemblance of the 7-azaindole nucleus to the adenine core of ATP allows it to effectively bind to the hinge region of kinases, making it a valuable motif in drug design.[1] High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization and quantification of these compounds throughout the drug discovery and development process. Its high accuracy and sensitivity enable precise molecular formula determination, structural elucidation through fragmentation analysis, and robust quantification in complex biological matrices.[4] This application note provides detailed protocols and data for the HRMS analysis of 7-azaindole compounds.
Quantitative Data Presentation
The following tables summarize representative HRMS and tandem MS (MS/MS) data for a hypothetical 7-azaindole-based kinase inhibitor. This data is crucial for compound identification and characterization.
Table 1: Representative HRMS Data for a 7-Azaindole Kinase Inhibitor
| Parameter | Value |
| Molecular Formula | C₂₁H₂₀N₄O₂ |
| Exact Mass | 372.1586 |
| Measured [M+H]⁺ | 373.1659 |
| Mass Error (ppm) | < 5 |
Table 2: Representative MS/MS Fragmentation Data for the [M+H]⁺ Ion of a 7-Azaindole Kinase Inhibitor
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Putative Fragment Structure/Loss |
| 373.17 | 296.13 | 100 | Loss of a side chain |
| 373.17 | 268.14 | 70 | Fragmentation of the core structure |
| 373.17 | 145.06 | 45 | Cleavage of an amide bond |
| 373.17 | 119.06 | 30 | 7-Azaindole core fragment |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol describes a general procedure for the extraction of 7-azaindole compounds from plasma using protein precipitation, a common and effective method for sample cleanup prior to LC-HRMS analysis.[4]
Materials:
-
Plasma samples containing the 7-azaindole compound of interest
-
Internal standard (IS) solution (a stable isotope-labeled version of the analyte is recommended)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.[4]
-
Vortex briefly and transfer the sample to an autosampler vial for LC-HRMS analysis.
UPLC-HRMS Method
This section provides a general Ultra-Performance Liquid Chromatography (UPLC) coupled to High-Resolution Mass Spectrometry (HRMS) method for the analysis of 7-azaindole compounds. Method parameters should be optimized for specific compounds.
UPLC System:
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Flow Rate: 0.4 mL/min
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-7.0 min: 5% B
-
HRMS System:
-
System: Thermo Scientific Orbitrap Exploris Series or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²)
-
Full Scan Resolution: 60,000
-
dd-MS² Resolution: 15,000
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)
Visualizations
Experimental Workflow
Caption: General experimental workflow for HRMS analysis of 7-azaindole compounds.
Signaling Pathways Targeted by 7-Azaindole Kinase Inhibitors
7-azaindole derivatives are frequently designed to inhibit key kinases in oncogenic signaling pathways. Below are simplified diagrams of two such pathways.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a 7-azaindole inhibitor.
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) signaling plays a significant role in cell proliferation and differentiation. Dysregulation of this pathway is implicated in the progression of certain cancers, such as hepatocellular carcinoma.[6]
Caption: Inhibition of the FGFR4 signaling pathway by a 7-azaindole inhibitor.
Conclusion
High-resolution mass spectrometry is a powerful and essential technique for the analysis of 7-azaindole compounds in drug discovery and development. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for the characterization and quantification of this important class of therapeutic agents. The provided workflows and pathway diagrams offer a clear visual representation of the analytical process and the biological context of these compounds.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Biological Activity of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid have demonstrated a wide range of activities, particularly as inhibitors of protein kinases and as anti-cancer agents. These application notes provide an overview of common in vitro assays and detailed protocols to evaluate the biological activity of this class of compounds.
Key Biological Activities and In Vitro Assays
The primary biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are often centered around the inhibition of cell signaling pathways crucial for cancer cell proliferation, survival, and migration. The following are key in vitro assays used to characterize these effects.
Data Presentation: Summary of Reported Biological Activities
The following tables summarize the quantitative data for various 1H-pyrrolo[2,3-b]pyridine derivatives from published studies. This data provides a reference for the expected potency of this class of compounds.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2][3] |
| FGFR2 | 9 | [1][2][3] | |
| FGFR3 | 25 | [1][2][3] | |
| FGFR4 | 712 | [1][2][3] | |
| B13 | PI3Kγ | < 1 | [4] |
| B14 | PI3Kγ | < 1 | [4] |
| C1 | PI3Kγ | < 1 | [4] |
| C2 | PI3Kγ | < 1 | [4] |
| 12 | PI3Kγ | 3.4 | [5] |
| 13 | PI3Kγ | 7 | [5] |
| 14 | PI3Kγ | 33 | [5] |
| 14c | JAK3 | Potent Inhibitor | [6][7] |
| 31 | JAK3 | Potent Inhibitor | [8] |
| 2 | Haspin | 10.1 | [9] |
| 3 | Haspin | 10.6 | [9] |
| 17 | Haspin | 81.3 | [9] |
| 8 | Haspin | 15.5 | [9] |
| 10 | Haspin | 82.1 | [9] |
| 25a | ATM | Highly Selective | [10] |
| 16h | MELK | 32 | [11] |
| B1 | RSK2 | 1.7 | [12] |
| 42 | Cdc7 | 7 | [13] |
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 7-AID | HeLa | MTT | 16.96 | [14] |
| MCF-7 | MTT | 14.12 | [14] | |
| MDA-MB-231 | MTT | 12.69 | [14] | |
| B14 | KARPASS-422 | SRB/CCK-8 | 0.17 ± 0.05 | [4] |
| SU-DHL-6 | SRB/CCK-8 | 0.15 ± 0.06 | [4] | |
| 16h | A549 | Not Specified | 0.109 | [11] |
| MDA-MB-231 | Not Specified | 0.245 | [11] | |
| MCF-7 | Not Specified | Not Specified | [11] | |
| B1 | MDA-MB-468 | Not Specified | 0.13 | [12] |
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is correlated with kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare the required kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin).[9]
-
Reconstitute the kinase, substrate (protein or peptide), and ATP according to the manufacturer's instructions (e.g., Promega).
-
Prepare serial dilutions of the this compound derivative in DMSO, and then dilute further in the kinase buffer.
-
-
Kinase Reaction:
-
Signal Generation and Detection:
-
Add 6 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 12 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative.
-
Include a DMSO-treated control group.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the GI50 or IC50 value from the dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment:
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC signal is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
-
Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.
Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess their expression levels and post-translational modifications (e.g., phosphorylation).
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the compound as described for other assays.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-ERK, ERK, Bcl2, cleaved caspase-3) overnight at 4°C.[2]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Evaluating 7-Azaindole Kinase Inhibitors
Introduction
The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Its structure mimics the adenine purine ring of ATP, enabling it to form critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[1][3] Consequently, numerous 7-azaindole derivatives have been developed to target a wide array of kinases implicated in diseases like cancer and inflammatory disorders.[2][4][5][6] Key targets include Aurora kinases (essential for mitosis), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, a mediator of angiogenesis), p38 Mitogen-Activated Protein Kinase (MAPK, involved in stress and inflammatory responses), and Phosphoinositide 3-kinase (PI3K, crucial for cell growth and survival).[4][7][8][9]
Evaluating the efficacy of these inhibitors requires a suite of robust cell-based assays that can confirm target engagement, quantify downstream functional effects, and assess the overall cellular phenotype. This document provides detailed protocols for key cell-based assays tailored for the characterization of 7-azaindole kinase inhibitors.
Featured Signaling Pathways
Understanding the signaling context of the target kinase is crucial for designing effective cell-based assays. Below are simplified diagrams of pathways commonly targeted by 7-azaindole inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical cascade that responds to stress stimuli and pro-inflammatory cytokines, regulating processes like inflammation, apoptosis, and cell cycle arrest.[5][7][10] Inhibition of p38 MAPK can be measured by assessing the phosphorylation of its downstream substrates, such as ATF-2.[11]
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[12] Its activation by VEGF-A triggers multiple downstream pathways that promote endothelial cell proliferation, migration, and survival.[12]
Quantitative Data Summary
The following table summarizes representative data for various 7-azaindole inhibitors against different kinase targets and cell lines. IC50 values represent the concentration of an inhibitor required to reduce the activity of a biochemical target by 50%, while GI50 values represent the concentration needed to inhibit cell growth by 50%.
| 7-Azaindole Inhibitor | Target Kinase | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |
| GSK1070916A | Aurora B | Proliferation Assay | HCT116 (Colon) | 0.0035 | [4] |
| Compound 28 | PI3Kγ | Cellular Phosphorylation | THP-1 (Leukemia) | 0.040 | [6] |
| Compound B13 | PI3Kα | Proliferation Assay | PC3 (Prostate) | 0.10 | [9] |
| Compound B14 | PI3Kα | Proliferation Assay | HCT116 (Colon) | 0.17 | [9] |
| AurkA allosteric-IN-1 | Aurora A | Biochemical Kinase Assay | N/A | 6.50 | [13] |
Experimental Protocols
Here we provide detailed protocols for three essential cell-based assays to characterize 7-azaindole kinase inhibitors.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method for verifying the direct binding of an inhibitor to its target protein in a cellular environment.[14] The principle is based on ligand-induced thermal stabilization; a protein bound to an inhibitor will be more resistant to heat-induced denaturation and aggregation than an unbound protein.[14][15]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in appropriate multi-well plates.
-
Treat cells with various concentrations of the 7-azaindole inhibitor or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[16]
-
-
Cell Harvesting and Heat Shock:
-
After incubation, wash the cells twice with ice-cold PBS.[14]
-
Harvest the cells (e.g., by trypsinization or scraping) and resuspend them in PBS.
-
Aliquot the cell suspension for each condition into PCR tubes.[14]
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler. Include a non-heated control.[14][16]
-
-
Cell Lysis and Protein Extraction:
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[16]
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[16]
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot, probing with a specific antibody against the target kinase. A loading control (e.g., GAPDH) should also be probed.[16]
-
Protocol 2: In-Cell Western (ICW) Assay for Downstream Pathway Analysis
Principle: The In-Cell Western (ICW), or In-Cell ELISA, is a quantitative immunofluorescence assay performed in microplates.[17] It allows for the measurement of protein levels and post-translational modifications (like phosphorylation) directly in fixed and permeabilized cells, providing a high-throughput method to assess the functional impact of a kinase inhibitor.[18]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well or 384-well plate (black-walled, clear bottom is recommended) and grow until they reach the desired confluency.[19]
-
If necessary, serum-starve the cells to reduce basal kinase activity.
-
Pre-treat cells with a serial dilution of the 7-azaindole inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., a growth factor or cytokine) to activate the target kinase pathway, except for the negative control wells.
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment media and fix the cells by adding a 3.7-4% formaldehyde solution in PBS for 20 minutes at room temperature.[19]
-
Wash the cells multiple times with PBS.
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 5-10 minutes to allow antibodies to enter the cells.[19]
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or a solution containing 5% BSA) for 1.5 hours at room temperature.[19]
-
Incubate the cells with primary antibodies diluted in antibody dilution buffer for 2 hours at room temperature or overnight at 4°C. For normalization, use two primary antibodies from different host species simultaneously: one that detects the phosphorylated downstream substrate and another that detects the total protein of a loading control (e.g., GAPDH or Tubulin).[19]
-
Wash the plate extensively with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature, protected from light.
-
-
Image Acquisition and Analysis:
-
Wash the plate a final time to remove unbound secondary antibodies.
-
Scan the dry plate using a compatible imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity in each well for both channels. Normalize the phospho-protein signal to the loading control signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Proliferation (SRB) Assay
Principle: The sulforhodamine B (SRB) assay is a simple, sensitive method for measuring cell density based on the measurement of cellular protein content. It is used to determine the cytotoxic or cytostatic effects of a compound on cell growth.[9]
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the 7-azaindole inhibitor for a period of 48-72 hours. Include a vehicle-only control.
-
-
Cell Fixation:
-
After the incubation period, gently remove the media.
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining and Measurement:
-
Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Read the optical density (absorbance) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the GI50 value.
-
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
Application Notes and Protocols: X-ray Crystallography of 1H-pyrrolo[2,3-b]pyridine Derivatives in Complex with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the X-ray crystallography of 1H-pyrrolo[2,3-b]pyridine derivatives complexed with protein kinases. The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors, and understanding its interaction with target proteins at an atomic level is crucial for structure-based drug design.
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to bind effectively to the ATP-binding site of various kinases. X-ray crystallography is an indispensable tool for elucidating the precise binding modes of these derivatives, revealing key molecular interactions that drive potency and selectivity. This information is critical for the rational design and optimization of novel therapeutic agents targeting kinases involved in diseases such as cancer and inflammatory disorders.
This guide will cover protocols and data related to the crystallographic studies of 1H-pyrrolo[2,3-b]pyridine derivatives and closely related analogs in complex with three important kinase targets: PIM1 Kinase, Janus Kinase 3 (JAK3), and Fibroblast Growth Factor Receptor 1 (FGFR1).
Data Presentation
Table 1: Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives and Analogs
| Compound ID | Target Kinase | Derivative Scaffold | IC50 (nM) | Reference |
| SKI-O-068 | PIM1 | Pyrido[4,3-d]pyrimidine | 123 ± 14 | [1][2] |
| Compound 9 | PIM1 | Pyrrolo[2,3-a]carbazole | - | [3] |
| Compound 14c | JAK3 | 1H-pyrrolo[2,3-b]pyridine | 1600 (JAK3), >10000 (JAK1), >10000 (JAK2) | [4][5] |
| Compound 31 | JAK3 | 1H-pyrrolo[2,3-b]pyridine | - | [6] |
| Compound 4h | FGFR1 | 1H-pyrrolo[2,3-b]pyridine | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | [7][8] |
Table 2: Crystallographic Data for Protein-Ligand Complexes
| PDB ID | Protein | Ligand Scaffold | Resolution (Å) | R-work / R-free | Reference |
| 4JX3 | PIM1 Kinase | Pyrido[4,3-d]pyrimidine (SKI-O-068) | 2.50 | 0.221 / 0.249 | [9] |
| 3JPV | PIM1 Kinase | Pyrrolo[2,3-a]carbazole | 2.35 | 0.173 / 0.226 | [3] |
| 4HVI | JAK3 | Pyrrolo[2,3-b]pyrazine | 2.40 | 0.235 / 0.303 | [10] |
| 5Z0S | FGFR1 | 5H-pyrrolo[2,3-b]pyrazine | - | - | [11] |
| 3C4F | FGFR1 | 1H-pyrrolo[2,3-b]pyridine derivative (docking model) | - | - | [7] |
Signaling Pathways
The targeted kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival.
References
- 1. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 2. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: The final product is an off-white or colored solid.
-
Potential Cause: Presence of colored impurities from the synthesis, such as residual starting materials or byproducts. For instance, if the carboxylic acid is synthesized via oxidation of the corresponding alcohol, residual manganese dioxide (if KMnO₄ is used) can discolor the product.
-
Recommended Solutions:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol) and add a small amount of activated carbon. Heat the suspension at reflux for a short period, then perform a hot filtration to remove the carbon. Allow the filtrate to cool for recrystallization.
-
Chromatography: If discoloration persists after recrystallization, column chromatography over silica gel may be necessary. A polar solvent system is typically required for elution.
-
Issue 2: Low recovery or yield after purification.
-
Potential Cause 1: The compound is partially soluble in the recrystallization solvent at low temperatures.
-
Recommended Solution 1:
-
Screen for a solvent system where the compound has high solubility at elevated temperatures and very low solubility at room temperature or below.
-
After crystallization at room temperature, cool the flask in an ice bath or refrigerate to maximize precipitation.
-
-
Potential Cause 2: Inappropriate pH during acid-base workup, leading to loss of product in the aqueous or organic layers.
-
Recommended Solution 2:
-
When extracting the carboxylate salt into an aqueous basic solution, ensure the pH is sufficiently high (a predicted pKa for a similar compound, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, is around 3.27, so a pH of 5-6 or higher should be effective).
-
When re-acidifying to precipitate the carboxylic acid, lower the pH to 2-3 to ensure complete protonation and precipitation.
-
Issue 3: Persistent impurities observed by TLC or NMR after a single purification step.
-
Potential Cause: Co-elution of impurities during column chromatography or co-crystallization during recrystallization.
-
Recommended Solutions:
-
Optimize Chromatography:
-
Try a different solvent system for column chromatography. A gradient elution may be necessary to resolve closely eluting spots. Adding a small amount of acetic acid to the mobile phase can sometimes improve the peak shape of carboxylic acids.
-
-
Sequential Purification: Employ a combination of purification techniques. For example, perform an acid-base extraction first to remove neutral and basic impurities, followed by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often depend on the synthetic route. If prepared by hydrolysis of an ester, unreacted ester is a likely impurity. If synthesized via oxidation of the corresponding alcohol, the starting alcohol may be present. Side-products from the formation of the 7-azaindole ring system can also be carried through.
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on the structure, which has both polar (carboxylic acid, pyridine) and non-polar (aromatic rings) features, a polar protic solvent is a good starting point. Ethanol, methanol, or a mixture of an alcohol with water are often effective for similar compounds. It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent mixture.
Q3: My compound streaks on the TLC plate. How can I fix this?
A3: Streaking of carboxylic acids on silica gel TLC plates is common. To mitigate this, add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the developing solvent system. This helps to suppress the deprotonation of the carboxylic acid on the silica surface, leading to more defined spots.
Q4: Is it better to use recrystallization or column chromatography for the primary purification?
A4: If the crude product is relatively pure (>90%), recrystallization is often a more efficient and scalable first-pass purification method. If the crude material contains multiple, closely related impurities, column chromatography will likely be necessary to achieve high purity.
Experimental Protocols
General Protocol for Purification by Acid-Base Extraction followed by Recrystallization
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base like sodium bicarbonate. Collect the aqueous layer. Repeat the extraction 2-3 times. This step transfers the deprotonated carboxylic acid into the aqueous phase, leaving neutral and basic impurities in the organic phase.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate of the purified carboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid under vacuum.
-
Recrystallization (if necessary): Dissolve the dried solid in a minimal amount of a suitable hot recrystallization solvent (see Table 2). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
General Protocol for Purification by Silica Gel Column Chromatography
-
Adsorption: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. In a separate flask, add silica gel and a small amount of the crude solution to create a dry-load by evaporating the solvent.
-
Column Packing: Prepare a silica gel column using a suitable mobile phase (see Table 3).
-
Loading: Carefully add the dry-loaded silica to the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase may be gradually increased (gradient elution) to facilitate the elution of the product.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Analogs
| Property | Value | Source/Analogy |
| Molecular Formula | C₈H₆N₂O₂ | N/A |
| Molecular Weight | 162.15 g/mol | N/A |
| Predicted pKa | ~3.27 | Based on 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
| Appearance | Solid | General observation for similar compounds |
| Solubility in Water | Slightly soluble | General observation for similar compounds |
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Methanol (MeOH) | Polar protic solvent, often effective for polar compounds. |
| Ethanol (EtOH) | Similar to methanol, but less volatile. |
| Isopropanol (IPA) | Another alcohol option, may offer different solubility characteristics. |
| Acetonitrile (ACN) | A polar aprotic solvent. |
| Ethyl Acetate (EtOAc) / Hexanes | A solvent/anti-solvent system for less polar impurities. |
| Dichloromethane (DCM) / Methanol | A polar solvent mixture. |
| Dimethylformamide (DMF) / Water | For compounds with low solubility in common organic solvents. |
| Dimethyl sulfoxide (DMSO) / Water | Similar to DMF/water, for poorly soluble compounds. |
Table 3: Suggested Mobile Phases for Silica Gel Column Chromatography
| Mobile Phase System | Polarity | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | High | A common system for polar compounds. A gradient of 0-10% MeOH in DCM is a good starting point. |
| Ethyl Acetate (EtOAc) / Hexanes | Medium to High | A gradient of 50-100% EtOAc in hexanes can be effective. |
| Acetone / Dichloromethane (DCM) | High | Can provide different selectivity compared to MeOH/DCM. |
| Add 0.5-1% Acetic Acid | N/A | Can be added to any of the above systems to improve peak shape and reduce tailing. |
Visualizations
Caption: General experimental workflow for purification.
Common side reactions in the synthesis of 7-azaindole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 7-azaindole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Dimerization in Chichibabin-type Syntheses
Q1: I am observing significant formation of dimeric byproducts during the synthesis of a 2-substituted-7-azaindole via Chichibabin cyclization. How can I minimize this side reaction?
A1: Dimerization of the picoline starting material is a common side reaction in LDA-mediated Chichibabin cyclizations. This occurs through a 1,4-addition of the incipient benzyllithium to the picoline starting material. Fortunately, this dimerization can be reversible, and optimizing reaction conditions can favor the desired product.[1]
Troubleshooting Steps:
-
Control Temperature: Maintain a low reaction temperature (≤ -40 °C). Warming the reaction mixture can promote dimerization and other side reactions.[1]
-
Order of Addition: The order of reagent addition can significantly impact the yield. An inverse addition, where the picoline is added to a pre-mixed solution of LDA and the nitrile, has been shown to be effective.[1]
-
Stoichiometry of Base: Using an excess of LDA (e.g., 2.1 equivalents) is crucial. A lower equivalence of LDA (e.g., 1.05 equivalents) can lead to significantly lower yields of the desired 7-azaindole.[1]
-
Reaction Time: Allow for sufficient reaction time at low temperature for the reversible dimerization to potentially resolve towards the product-forming pathway.
Quantitative Data on Reaction Conditions:
| Picoline Derivative | LDA (equiv.) | Nitrile (equiv.) | Temperature (°C) | Addition Order | Yield of 7-Azaindole | Yield of Dimer Byproducts | Reference |
| 2-fluoro-3-picoline | 2.1 | 1.2 (PhCN) | -40 | Picoline to LDA, then PhCN | 80% | Not explicitly quantified, but noted as significant | [1] |
| 2-fluoro-3-picoline | 2.1 | 1.05 (PhCN) | -40 | PhCN to LDA, then picoline | 82% | Not explicitly quantified, but noted as significant | [1] |
| 2-fluoro-3-picoline | 1.05 | 1.2 (PhCN) | -40 | Picoline to LDA, then PhCN | 15-20% | Not explicitly quantified | [1] |
Experimental Protocol: Inverse Addition for the Synthesis of 2-phenyl-7-azaindole
-
To a solution of dry diisopropylamine (4.2 mmol) in dry THF (20.0 mL) at -40 °C under an inert atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (4.2 mmol).
-
Stir the resulting LDA solution for 5 minutes at -40 °C.
-
Add benzonitrile (2.1 mmol) and stir for 2 hours at -40 °C.
-
Slowly add 2-fluoro-3-picoline (2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by chromatography.
Logical Workflow for Troubleshooting Dimerization:
Formation of 7-Azaindoline Byproduct
Q2: My reaction is producing the reduced 7-azaindoline instead of the desired 7-azaindole. What is causing this and how can I prevent it?
A2: The formation of 7-azaindoline as a byproduct is highly dependent on the choice of the alkali-amide base used in the reaction. Specifically, in domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde, lithium-based amides tend to favor the formation of the reduced 7-azaindoline, while potassium-based amides favor the aromatic 7-azaindole.[2]
Troubleshooting Steps:
-
Choice of Base: The counterion of the amide base is critical. To favor the formation of 7-azaindole, switch from a lithium-based amide (e.g., LiN(SiMe3)2) to a potassium-based amide (e.g., KN(SiMe3)2).[2]
-
Reaction Conditions: Ensure anhydrous conditions, as the presence of a proton source can facilitate the reduction to the indoline.
Quantitative Data on Base-Dependent Selectivity:
| Base | Product(s) | Yield (7-Azaindole) | Yield (7-Azaindoline) | Reference |
| KN(SiMe3)2 | 7-Azaindole and 7-Azaindoline | 56% | 18% | [2] |
| NaN(SiMe3)2 | No Reaction | - | - | [2] |
| LiN(SiMe3)2 | 7-Azaindoline | - | 56% | [2] |
Experimental Protocol: Selective Synthesis of 7-Azaindole
-
To a solution of 2-fluoro-3-picoline (1.0 equiv) and benzaldehyde (1.0 equiv) in diisopropyl ether, add KN(SiMe3)2 (3.0 equiv).
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to isolate the 7-azaindole.
Signaling Pathway for Base-Controlled Selectivity:
Poor Regioselectivity in Halogenation
Q3: I am attempting to halogenate my 7-azaindole derivative, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A3: Halogenation of the 7-azaindole core can occur at multiple positions. The regioselectivity is influenced by the electronic properties of the ring system and the specific halogenating agent and reaction conditions used. For C-3 halogenation, iodine-catalyzed methods have proven to be highly regioselective. For halogenation on the pyridine ring, functionalization often proceeds via an N-oxide intermediate.
Troubleshooting Steps:
-
For C-3 Halogenation:
-
Catalytic Iodine: Employ a catalytic amount of molecular iodine (I2) in a solvent like DMSO. This has been shown to be highly regioselective for C-3 sulfenylation, which can be a precursor to other C-3 functionalized compounds.
-
N-Protection: Protecting the pyrrole nitrogen with a suitable group (e.g., sulfonyl) can direct halogenation to the C-3 position.
-
-
For Pyridine Ring Halogenation:
-
N-Oxidation: Convert the 7-azaindole to its N-oxide. This activates the pyridine ring for electrophilic substitution, often directing halogenation to the C-4 or C-6 positions. Subsequent deoxygenation yields the halogenated 7-azaindole.
-
Experimental Protocol: Regioselective C-3 Thiocyanation of 7-Azaindole
-
In a round-bottom flask, dissolve 7-azaindole (1.0 equiv) in DMSO.
-
Add molecular iodine (20 mol %) and stir for 5 minutes at room temperature.
-
Add potassium thiocyanate (1.1 equiv) to the mixture.
-
Heat the reaction to 80 °C for 6 hours.
-
After completion, add water and extract with an organic solvent.
-
Wash the organic layer, dry, and purify to obtain the C-3 thiocyanated product.[3]
Experimental Workflow for Regioselective Halogenation:
References
Overcoming poor solubility of 1H-pyrrolo[2,3-b]pyridine compounds in biological assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the poor aqueous solubility of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my 1H-pyrrolo[2,3-b]pyridine compounds poorly soluble in aqueous buffers?
A1: The 1H-pyrrolo[2,3-b]pyridine core is a planar, heterocyclic aromatic system. This structure can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and dissolve it.[1] The relatively nonpolar nature of the scaffold contributes to poor interactions with water, leading to low aqueous solubility.[2] Many derivatives in drug discovery are intentionally designed to be lipophilic to enhance membrane permeability, which often comes at the cost of aqueous solubility.[3]
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
A2: This is a common phenomenon called "crashing out," which occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[4][5] The DMSO disperses into the water, leaving the compound to precipitate.[6]
To address this, you can follow a systematic troubleshooting workflow. Start with simple adjustments like modifying your dilution technique and reducing concentrations. If precipitation persists, progress to more complex formulation strategies involving co-solvents or pH adjustments.
Below is a troubleshooting workflow to guide your efforts:
Q3: What are the best initial strategies to improve the solubility of my 1H-pyrrolo[2,3-b]pyridine compound?
A3: For in vitro biological assays, the simplest and most effective initial strategies are often the use of co-solvents and pH adjustment.[4][7]
-
Co-solvents : These are water-miscible organic solvents that, when added to the aqueous buffer at low concentrations, can increase the solubility of hydrophobic compounds.[8] They work by reducing the polarity of the aqueous solvent.[] Common choices for cell-based assays include polyethylene glycol (PEG 400), ethanol, and propylene glycol.[7] Always ensure the final concentration of the co-solvent is tolerated by your assay (e.g., does not cause cell toxicity or inhibit enzyme activity).[5][10]
-
pH Adjustment : The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic nitrogen atom in the pyridine ring, making its solubility pH-dependent.[11] For weakly basic compounds, lowering the pH of the buffer can protonate the molecule, increasing its charge and thereby its aqueous solubility.[12] However, you must ensure the chosen pH is compatible with your biological system.[13]
The selection between these strategies can be guided by the compound's properties.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. longdom.org [longdom.org]
Technical Support Center: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid (also known as 7-azaindole-4-carboxylic acid). This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
A1: The most frequently used starting material is 4-cyano-1H-pyrrolo[2,3-b]pyridine (4-cyano-7-azaindole). The synthesis is typically achieved through the hydrolysis of the nitrile group to a carboxylic acid.
Q2: My hydrolysis of 4-cyano-7-azaindole is resulting in a low yield. What are the potential causes?
A2: Low yields in this hydrolysis can stem from several factors:
-
Incomplete Reaction: The hydrolysis of nitriles can be slow. Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.
-
Formation of Amide Intermediate: Nitrile hydrolysis proceeds through an amide intermediate (1H-pyrrolo[2,3-b]pyridine-4-carboxamide). Under certain conditions, this amide can be difficult to hydrolyze further, becoming the main product or a major impurity.
-
Side Reactions: Harsh reaction conditions, particularly with strong acids at high temperatures, can lead to decomposition of the 7-azaindole ring system, which is known to be sensitive.
-
Product Isolation Issues: The product is amphoteric, meaning it has both acidic and basic properties. This can complicate extraction and precipitation, leading to loss of product during work-up. Adjusting the pH carefully during isolation is critical.
Q3: How do I choose between acidic and alkaline hydrolysis?
A3: Both acidic and alkaline conditions can be used to hydrolyze the nitrile.
-
Acidic Hydrolysis: Typically performed by heating with aqueous mineral acids like sulfuric acid or hydrochloric acid. This method directly yields the carboxylic acid. However, it can sometimes be slow and require high temperatures, increasing the risk of degradation.
-
Alkaline Hydrolysis: Usually involves heating with a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. This initially forms the carboxylate salt. A subsequent acidification step is required to protonate the salt and precipitate the carboxylic acid. Alkaline hydrolysis can sometimes be faster and proceed under milder temperature conditions, but requires an additional acidification and work-up step.
Q4: I am having trouble with the purification of the final product. What can I do?
A4: Purification can be challenging due to the product's low solubility in many common organic solvents. Recrystallization is often a viable method. A common technique involves dissolving the crude product in an aqueous basic solution (like aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-precipitating the pure carboxylic acid by carefully adding acid (e.g., acetic acid or dilute HCl) to a specific pH, often around its isoelectric point. Washing the final precipitate with water and then a non-polar solvent like ether or hexane can help remove residual impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Reaction time is too short or temperature is too low. | Monitor the reaction progress using TLC or LC-MS. If starting material is still present, consider extending the reaction time or incrementally increasing the temperature. Be cautious with significant temperature increases to avoid degradation. |
| Poor solubility of the starting material. | For acidic hydrolysis, using a higher concentration of acid (e.g., shifting from 50% to 75% H₂SO₄) can improve solubility and reaction rate. For alkaline hydrolysis, adding a co-solvent like ethanol or dioxane can help. | |
| Amide Intermediate is the Main Product | Hydrolysis has not gone to completion. | Increase the concentration of the acid or base, and/or prolong the heating time. The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial hydrolysis of the nitrile to the amide. |
| Product Degradation (Dark-colored reaction mixture) | Reaction temperature is too high or reaction time is too long under harsh acidic conditions. | Reduce the reaction temperature and monitor the reaction closely to avoid over-running it. Consider switching to alkaline hydrolysis, which may proceed under milder conditions. |
| Difficulty in Product Precipitation/Isolation | Incorrect pH during work-up. | The product is amphoteric. Carefully adjust the pH of the solution to the isoelectric point to ensure maximum precipitation. Use a pH meter for accurate adjustment. Add the acid/base dropwise with vigorous stirring. |
| Product is lost during aqueous extraction. | Avoid extensive extractions with organic solvents if the product shows some solubility in the aqueous layer. Precipitation is often the most effective isolation method. Ensure the aqueous phase is sufficiently cooled before and during filtration to minimize solubility losses. |
Synthetic Pathway and Troubleshooting Workflow
Below are diagrams illustrating the general synthetic pathway and a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: General two-step hydrolysis pathway from the nitrile precursor.
Caption: A logical guide to diagnosing and solving low-yield issues.
Quantitative Data Summary
The following table summarizes various reported conditions for the hydrolysis of 4-cyano-7-azaindole. Yields can be highly dependent on the specific reaction scale and purification method.
| Method | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Reported Yield (%) |
| Acidic Hydrolysis | 75% v/v H₂SO₄ | Water | 4 | 120 | ~85 |
| Acidic Hydrolysis | Concentrated HCl | Water | 24 | Reflux (100-110) | ~70-80 |
| Alkaline Hydrolysis | 6M NaOH | Water/Ethanol (1:1) | 12 | Reflux (90-100) | ~90 |
| Alkaline Hydrolysis | 20% w/v KOH | Water | 6 | 130 | ~88 |
Detailed Experimental Protocol (Alkaline Hydrolysis)
This protocol describes a high-yielding procedure for the synthesis of this compound via alkaline hydrolysis.
Materials:
-
4-cyano-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Sodium Hydroxide (NaOH) (approx. 10 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Deionized Water for washing
-
Diethyl Ether for washing
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyano-1H-pyrrolo[2,3-b]pyridine.
-
Reagent Addition: Add a 1:1 mixture of ethanol and 6M aqueous sodium hydroxide solution. A typical ratio would be 10-20 mL of solvent mixture per gram of starting material.
-
Heating: Heat the mixture to reflux (typically around 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours, indicated by the disappearance of the starting material spot.
-
Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If desired, the ethanol can be removed under reduced pressure using a rotary evaporator.
-
Product Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl or acetic acid dropwise with vigorous stirring to adjust the pH to approximately 4-5. The product will precipitate out as a solid. Use a pH meter for accurate measurement.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water to remove inorganic salts, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying: Dry the purified solid under vacuum to obtain this compound as a solid. The product is typically an off-white to pale yellow powder.
Stability issues of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in compound concentration over time. | Chemical Degradation: The compound may be degrading under the current storage or experimental conditions. The 7-azaindole ring system can be susceptible to oxidation, and the carboxylic acid group may undergo decarboxylation, especially at elevated temperatures. | 1. Review Storage Conditions: Ensure the compound is stored as a solid, protected from light, and at the recommended temperature. In solution, use freshly prepared samples. 2. pH and Buffer Selection: The stability of the compound can be pH-dependent. Determine the optimal pH range for stability by conducting a pH-stability profile study. Use buffers with known compatibility. 3. Solvent Effects: Evaluate the stability of the compound in different solvents. Protic solvents may participate in degradation pathways. Consider aprotic solvents if compatible with your experimental design. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Degradation Products: The new peaks are likely due to the formation of degradation products. This can be caused by exposure to harsh pH, high temperatures, light, or oxidizing agents. | 1. Characterize Degradants: If possible, use LC-MS/MS or other analytical techniques to identify the structure of the degradation products. This can provide insight into the degradation pathway. 2. Perform Forced Degradation Studies: Conduct systematic forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Variability in experimental results between batches of solutions. | Inconsistent Solution Preparation or Storage: Differences in solution age, storage conditions (e.g., light exposure), or preparation methods can lead to varying levels of degradation. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the source and quality of solvents and buffers. 2. Use Fresh Solutions: Prepare solutions fresh before each experiment whenever possible. If solutions must be stored, validate the storage conditions and duration. |
| Precipitation of the compound from solution. | Poor Solubility or pH Shift: The compound has limited solubility in aqueous solutions, which can be further affected by changes in pH or temperature. The protonation state of the carboxylic acid and the pyridine nitrogen will significantly influence solubility. | 1. Determine Solubility Profile: Experimentally determine the solubility of the compound in various solvents and pH conditions. 2. Adjust pH: For aqueous solutions, adjust the pH to a range where the compound is in its more soluble ionized form. 3. Use Co-solvents: If compatible with the experiment, consider using a co-solvent (e.g., DMSO, ethanol) to increase solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's stability is expected to be pH-dependent due to the presence of the carboxylic acid and the basic pyridine nitrogen. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate degradation processes, most notably decarboxylation of the carboxylic acid group.
-
Light: The 7-azaindole core is a chromophore and may be susceptible to photodegradation upon exposure to UV or visible light.
-
Oxidizing Agents: The electron-rich pyrrole ring of the 7-azaindole system can be prone to oxidation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may facilitate proton transfer-mediated degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in the public domain, based on the chemical structure, likely degradation pathways include:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, particularly favored by heat.
-
Oxidation: Oxidation of the pyrrole ring can lead to the formation of various oxidized species.
-
Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening, although this is less common under typical experimental conditions.
Q3: How should I prepare and store solutions of this compound to ensure stability?
A3: To maximize stability, follow these recommendations:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable aprotic solvent like DMSO, and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect these solutions from light by using amber vials or wrapping them in foil.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in the appropriate buffer or media.
-
pH Control: Maintain the pH of aqueous solutions within a stable range, which should be determined experimentally. Avoid highly acidic or alkaline conditions if possible.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be able to separate the parent compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying and characterizing any degradation products that may form.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study to illustrate the compound's stability profile.
Table 1: pH-Dependent Stability of this compound at 40°C
| pH | Incubation Time (hours) | % Remaining Parent Compound | Major Degradation Product (% Peak Area) |
| 2.0 | 24 | 98.5 | Degradant A (0.8%) |
| 2.0 | 72 | 95.2 | Degradant A (3.5%) |
| 7.4 | 24 | 99.8 | Not Detected |
| 7.4 | 72 | 99.5 | Not Detected |
| 10.0 | 24 | 96.1 | Degradant B (2.8%) |
| 10.0 | 72 | 88.4 | Degradant B (9.7%) |
Table 2: Thermal and Photolytic Degradation of this compound in Solution (pH 7.4)
| Condition | Duration | % Remaining Parent Compound | Major Degradation Product (% Peak Area) |
| 60°C | 48 hours | 92.3 | Decarboxylation Product (6.5%) |
| UV/Vis Light | 24 hours | 94.7 | Photodegradant C (4.1%) |
| H₂O₂ (3%) | 24 hours | 85.6 | Oxidative Degradant D (12.3%) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 2, 8, and 24 hours. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 24 and 72 hours. Also, incubate a solution of the compound (in a suitable solvent) at 60°C. At each time point, prepare a solution from the solid sample or dilute the incubated solution for HPLC analysis.
-
Photostability Testing: Expose a solution of the compound to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines). A control sample should be kept in the dark at the same temperature. Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all samples by a suitable HPLC-UV method. If significant degradation is observed, use LC-MS to obtain mass information about the degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Plausible degradation pathways for the target compound.
Optimization of reaction conditions for the functionalization of the 7-azaindole ring
Welcome to the technical support center for the functionalization of the 7-azaindole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of the 7-azaindole ring?
A1: The primary challenges in functionalizing the 7-azaindole ring stem from its electron-deficient nature, which can lead to difficulties in certain reactions.[1][2] Key issues include:
-
Regioselectivity: Controlling the position of functionalization (e.g., C2, C3, C4, C6) can be difficult due to the influence of the pyridine nitrogen.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with transition metal catalysts, leading to deactivation.[1][3]
-
Harsh Reaction Conditions: Traditional methods for indole synthesis and functionalization often require harsh conditions that may not be suitable for complex 7-azaindole derivatives.
-
Substrate Reactivity: The electron-deficient pyridine ring reduces the nucleophilicity of the pyrrole ring, making it less reactive in electrophilic substitution reactions compared to indole.[1][4]
Q2: Which positions on the 7-azaindole ring are most commonly functionalized?
A2: The C3 position is frequently functionalized through reactions like sulfenylation.[5] The C2 position can also be functionalized using palladium-catalyzed cross-coupling reactions.[6] Functionalization at the C4, C6, and N1 positions has also been extensively explored through various methods, including cross-coupling and amination.[7][8]
Q3: What are the advantages of using 7-azaindole as a scaffold in drug discovery?
A3: 7-Azaindole is considered a "privileged" structure in medicinal chemistry. As a bioisostere of indole, it often imparts improved pharmacological properties such as enhanced solubility and better bioavailability.[2] This has led to its incorporation into several clinically approved drugs.[2]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Problem: Low or no yield of the desired coupled product.
| Potential Cause | Suggested Solution |
| Catalyst Inactivation | The pyridine nitrogen of the 7-azaindole can coordinate to and deactivate the palladium catalyst.[1][3] Consider using a ligand that can shield the metal center or using a higher catalyst loading. For N-H azaindoles, protection of the N-H group can sometimes prevent catalyst poisoning.[3] |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial. For C-N cross-coupling, bulky electron-rich ligands like Xantphos have been shown to be effective.[9] For C-C cross-coupling, ligands like DavePhos may be suitable.[10] |
| Sub-optimal Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[9] For Heck reactions, an organic base might be more appropriate. Screen a variety of bases to find the optimal one for your specific substrates. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF or dioxane are frequently used.[9] |
| Reaction Temperature | Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. A typical temperature range is 80-120 °C.[4] |
Problem: Poor regioselectivity, with functionalization occurring at multiple positions.
| Potential Cause | Suggested Solution |
| Lack of Directing Group | The inherent reactivity of the 7-azaindole ring can lead to a mixture of products. The use of a directing group on the nitrogen can help control the regioselectivity of C-H functionalization. |
| N-Oxide Activation | Formation of the 7-azaindole N-oxide can activate the pyridine ring for regioselective direct arylation.[10] |
| Halogenation as a Handle | Introducing a halogen at a specific position allows for subsequent selective cross-coupling reactions at that site.[11] |
C-H Functionalization
Problem: Low efficiency in direct C-H functionalization.
| Potential Cause | Suggested Solution |
| Inappropriate Catalyst System | Rhodium(III) catalysis, in conjunction with a silver salt co-catalyst, has been shown to facilitate C-H activation of aminopyridines for the synthesis of 7-azaindoles.[3][12] Palladium catalysts are also widely used for direct arylation.[6][10] |
| Steric Hindrance | Bulky substituents on the 7-azaindole or the coupling partner can hinder the reaction. Consider using less sterically demanding reagents if possible. |
| Protecting Group Strategy | For C3-sulfenylation, N-sulfonyl protected 7-azaindoles have been used effectively.[5] The choice of protecting group can significantly influence reactivity and selectivity. |
Halogenation
Problem: Difficulty in achieving regioselective halogenation.
| Potential Cause | Suggested Solution |
| Harsh Reagents | Traditional halogenating agents can be non-selective and lead to multiple halogenations or decomposition. |
| Enzymatic Halogenation | Biocatalytic C-H halogenation using enzymes like RebH variants can offer excellent catalyst-controlled selectivity under mild reaction conditions.[13][14] |
| Copper(II) Bromide | For the synthesis of 3-halo-6-azaindoles, copper(II) bromide in acetonitrile at room temperature has been reported to be a mild and efficient system.[11] |
Data Presentation
Table 1: Optimized Conditions for Palladium-Catalyzed C-2 Functionalization of 7-Azaindoles
| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki | Pd(OAc)₂ (5) | - | KOAc | DMF | 110 | 65-95 | |
| Heck | Pd(OAc)₂ (5) | - | KOAc | DMF | 110 | 70-85 | |
| Stille | Pd(OAc)₂ (5) | - | LiCl | DMF | 110 | 60-80 |
Table 2: Conditions for Copper-Catalyzed N-Arylation of 7-Azaindole
| Catalyst (mol%) | Base (equiv.) | Coupling Partner | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ (20) | DBU (1) | Phenylboronic acid | DCM | rt | 12 | 70-90 | [15] |
Table 3: Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindoles
| Catalyst (mol%) | Substrate | Thiol | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| I₂ (20) | 7-Azaindole | Various aryl/heteroaryl thiols | DMSO | rt | 12 | 62-95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling at the C-2 Position of 7-Azaindole (Adapted from)
-
To a reaction vessel, add 2-iodo-7-azaindole derivative (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and KOAc (2.0 equiv).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 110 °C and stir for the time indicated by TLC or LC-MS analysis.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Iodine-Catalyzed C-3 Sulfenylation of 7-Azaindoles (Adapted from[4])
-
In a dried round-bottom flask, dissolve the 7-azaindole (1.0 equiv) in DMSO.
-
Add iodine (0.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add the corresponding thiol (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the 3-thio-7-azaindole product.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Strategies to improve regioselectivity in 7-azaindole functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 1H-pyrrolo[2,3-b]pyridine Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my results?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can lead to inaccurate quantification, reduced resolution between adjacent peaks, and compromised overall analytical data quality.[3][4]
Q2: Why are my 1H-pyrrolo[2,3-b]pyridine compounds showing peak tailing?
A2: 1H-pyrrolo[2,3-b]pyridine and its derivatives are heterocyclic compounds that can possess basic functional groups.[4] The primary cause of peak tailing for such compounds is often secondary interactions between the basic analyte and active sites on the stationary phase, particularly acidic silanol groups on silica-based columns.[1][4][5][6] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail".[7]
Q3: Can the mobile phase pH cause peak tailing for my compounds?
A3: Yes, the mobile phase pH is a critical factor.[5][8][9][10] If the mobile phase pH is close to the pKa of your 1H-pyrrolo[2,3-b]pyridine compound, a mixture of ionized and unionized forms will exist, which can lead to peak distortion and tailing.[3][8][11] For basic compounds, operating at a low pH (typically pH < 3) can protonate the silanol groups on the column, minimizing their interaction with the protonated basic analyte and thus reducing tailing.[1][2][4][5]
Q4: How does buffer concentration impact peak shape?
A4: Buffers are crucial for maintaining a stable mobile phase pH, which is essential for reproducible chromatography and good peak shape.[12][13] Insufficient buffer concentration can lead to pH shifts at the column inlet when the sample is injected, causing peak distortion.[13][14] Increasing the buffer concentration can help mask residual silanol interactions and improve peak symmetry.[1][5][12] A good starting point for buffer concentration is typically in the range of 10-50 mM.[15]
Q5: Could my column be the source of the peak tailing?
A5: Absolutely. Several column-related factors can cause peak tailing:
-
Residual Silanol Groups: Standard silica-based columns have unreacted silanol groups that can strongly interact with basic analytes.[5][7][16][17] Using a highly deactivated, "end-capped" column, where these silanol groups are chemically blocked, can significantly improve peak shape.[1][4][5][16]
-
Column Degradation: Over time, or with the use of aggressive mobile phases (e.g., high pH), the stationary phase can degrade, exposing more active silanol groups.[6][8][15]
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak distortion.[6]
-
Packing Bed Deformation: A void at the column inlet or a channel in the packing bed can cause peak tailing.[1][5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving HPLC peak tailing for 1H-pyrrolo[2,3-b]pyridine compounds.
Guide 1: Mobile Phase Optimization
If you are observing peak tailing, the first and often most effective area to investigate is the mobile phase composition.
Problem: Peak tailing for a basic 1H-pyrrolo[2,3-b]pyridine compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing via mobile phase optimization.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare the aqueous portion of your mobile phase.
-
Add Acid: While stirring, slowly add a dilute acid (e.g., 0.1% v/v formic acid or phosphoric acid) to the aqueous phase.
-
Measure pH: Use a calibrated pH meter to monitor the pH. Adjust until the desired pH (e.g., 2.7) is reached.
-
Filter: Filter the aqueous mobile phase through a 0.45 µm filter before use.[13]
-
Mix with Organic: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
Quantitative Data Summary: Effect of pH and Buffer
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Mobile Phase pH | 7.0 | 3.0 | Reduced peak tailing at lower pH.[4] |
| Asymmetry Factor (As) | 2.35 | 1.33 | Asymmetry factor closer to 1.0.[4] |
| Buffer Concentration | 5 mM | 25 mM | Improved peak shape with higher buffer concentration.[13] |
Guide 2: Column and Hardware Considerations
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column or other hardware components.
Problem: Peak tailing persists after mobile phase optimization.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing related to column and hardware.
Experimental Protocol: Column Flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with 10-20 column volumes of the mobile phase without any buffer salts.
-
Flush with Strong Solvent: Flush with 10-20 column volumes of a strong, miscible solvent. For reversed-phase columns, this is often 100% acetonitrile or methanol.
-
Flush with Intermediate Solvent (if needed): If switching to a non-miscible storage solvent, use an intermediate solvent like isopropanol.
-
Re-equilibrate: Before use, re-equilibrate the column with the mobile phase for at least 20 column volumes.
Quantitative Data Summary: Column Choice
| Column Type | Active Sites | Performance with Basic Analytes |
| Standard Silica (Type A) | High silanol and metal content[2][18] | Prone to significant peak tailing[2][19] |
| High-Purity, End-Capped (Type B) | Low silanol and metal content[2][19] | Significantly improved peak symmetry[2][5] |
| Hybrid Silica | Reduced silanol activity, wider pH stability[2][19] | Excellent peak shape for basic compounds[2][15] |
By systematically addressing these potential causes, you can effectively troubleshoot and eliminate peak tailing for your 1H-pyrrolo[2,3-b]pyridine compounds, leading to more accurate and reliable HPLC results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 13. phenomenex.com [phenomenex.com]
- 14. hplc.eu [hplc.eu]
- 15. uhplcs.com [uhplcs.com]
- 16. LC Technical Tip [discover.phenomenex.com]
- 17. shodexhplc.com [shodexhplc.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Strategies to improve the selectivity of 7-azaindole based kinase inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole based kinase inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: My 7-azaindole based inhibitor shows potent activity against the target kinase but has significant off-target effects. What are the initial steps to improve its selectivity?
A1: Improving the selectivity of a potent 7-azaindole based kinase inhibitor is a common challenge. The 7-azaindole scaffold is a versatile hinge-binding motif, but its inherent binding features can lead to interactions with multiple kinases.[1][2][3][4] Here are the initial steps to address this issue:
-
Comprehensive Kinase Profiling: The first step is to understand the full scope of your inhibitor's off-target activities. It is crucial to screen your compound against a broad panel of kinases (kinome-wide profiling) to identify which kinase families are being inhibited.[5] This data will provide a clear picture of the selectivity challenge and guide your subsequent medicinal chemistry efforts.
-
Structural Analysis of Target and Off-Target Kinases: Obtain or model the crystal structures of your inhibitor bound to both the intended target and key off-target kinases. Analyzing the binding modes and the subtle differences in the ATP-binding pockets can reveal opportunities for introducing selectivity. Pay close attention to the gatekeeper residue and the surrounding hydrophobic pockets, as these are often key determinants of selectivity.[6][7]
-
Structure-Activity Relationship (SAR) Studies: Initiate systematic SAR studies around the 7-azaindole core. Small modifications at different positions can have a significant impact on selectivity.[8][9] Focus on:
-
Solvent-Exposed Regions: Modifications that extend into the solvent-exposed region can often exploit differences in the surface topology of kinases.
-
Selectivity Pockets: Explore substitutions that can interact with unique "selectivity pockets" adjacent to the ATP-binding site. These pockets are not conserved across all kinases.[9]
-
Q2: How can I leverage the different binding modes of the 7-azaindole scaffold to enhance selectivity?
A2: The 7-azaindole scaffold can adopt multiple binding modes within the kinase hinge region, primarily the "normal" and "flipped" orientations.[2][4] These different modes can be exploited to improve selectivity:
-
"Normal" Binding Mode: In this orientation, the pyridine nitrogen and the pyrrole NH form bidentate hydrogen bonds with the kinase hinge.[2][4]
-
"Flipped" Binding Mode: The 7-azaindole ring is rotated 180 degrees, presenting a different vector for substituents.[2][4]
Small structural modifications can induce a switch between these binding modes.[4] By obtaining crystal structures of your inhibitors in complex with the target kinase, you can determine the preferred binding mode and design modifications that favor an orientation that is less accommodated by off-target kinases. For instance, a substituent that is well-tolerated in the "flipped" mode for your target kinase might cause a steric clash in the binding site of an off-target kinase.
Q3: What computational tools can I use to predict and improve the selectivity of my 7-azaindole inhibitors?
A3: Computational modeling is a powerful tool for predicting and guiding the optimization of kinase inhibitor selectivity.[6][10][11] Several approaches can be employed:
-
Binding Site Similarity Analysis: Tools that compare the physicochemical properties of ATP-binding sites across the kinome can help predict potential off-targets for your inhibitor.[6]
-
Molecular Docking and Scoring: Docking your inhibitor into the crystal structures of various kinases can provide insights into potential binding modes and affinities. This can help prioritize which off-targets to investigate experimentally.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of your inhibitors with their selectivity profiles.[11] These models can then be used to predict the selectivity of new, rationally designed compounds.
-
Machine Learning and AI: Advanced computational workflows leveraging machine learning and explainable AI can predict the kinase activity of small molecules and provide insights into the structural features driving these interactions.[12]
Troubleshooting Guides
Problem: Loss of potency upon introducing selectivity-enhancing modifications.
Solution:
It is a common scenario to lose potency when attempting to improve selectivity. Here's a systematic approach to troubleshoot this issue:
-
Analyze the Structural Basis of Potency Loss: Obtain a co-crystal structure of your new, more selective but less potent inhibitor with the target kinase. This will reveal if the modification has disrupted key interactions required for high affinity.
-
Incremental Modifications: Instead of making large structural changes, introduce smaller, more conservative modifications to regain potency while retaining selectivity. For example, if a bulky group improved selectivity but reduced potency, try exploring slightly smaller or isosteric replacements.
-
Re-optimization of the Hinge-Binding Moiety: While the 7-azaindole core is an excellent hinge binder, the introduced modifications may have altered its optimal presentation to the hinge. Minor tweaks to the core itself or the linker connecting it to the selectivity-enhancing group might be necessary.
Problem: My inhibitor has poor cellular activity despite good enzymatic potency and selectivity.
Solution:
Poor translation from enzymatic assays to cellular activity can be due to several factors:
-
Cell Permeability: Assess the permeability of your compound. Highly polar or large molecules may have difficulty crossing the cell membrane. Lipophilicity (LogP/LogD) and polar surface area (PSA) are important parameters to consider and optimize.
-
Efflux by Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.
-
Intracellular ATP Concentration: Kinase inhibitors that are competitive with ATP will have their apparent potency reduced in the cellular environment where ATP concentrations are high (millimolar range).[13] Ensure your enzymatic assays are run at ATP concentrations that are close to the Km of the target kinase to better predict cellular activity.[13]
-
Target Engagement: Confirm that your inhibitor is reaching and binding to its target inside the cell using techniques like cellular thermal shift assays (CETSA) or NanoBRET.[5][14]
Data Presentation
Table 1: Example of SAR Data for Improving PI3Kγ Selectivity
The following table illustrates how systematic modifications to a 7-azaindole scaffold can impact potency and selectivity against other PI3K isoforms.
| Compound | C3-Substituent | PI3Kγ IC50 (nM) | Selectivity vs PI3Kα | Selectivity vs PI3Kδ |
| 20 | Phenyl | 2.5 | >300-fold | >300-fold |
| 25 | p-Benzoic acid | 2.5 | >300-fold | >300-fold |
| 28 | o-Cyclopropyl-benzoic acid | 0.040 | >300-fold | >300-fold |
| 52 | 4-Trifluoromethyl-phenyl | 0.09 | >300-fold | >300-fold |
| 55 | 4-Sulfonamido-phenyl | 0.05 | >300-fold | >300-fold |
| (Data adapted from studies on 7-azaindole-based PI3Kγ inhibitors.[15]) |
Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling using a Radiometric Assay
This protocol outlines a common method for determining the selectivity of a 7-azaindole based kinase inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
7-azaindole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the 7-azaindole inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any non-specifically bound radioactivity.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
(This protocol is a generalized representation based on common methodologies.[16])
Visualizations
Caption: Workflow for improving 7-azaindole kinase inhibitor selectivity.
Caption: Logic of selective vs. non-selective kinase inhibition.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
- 15. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Addressing off-target effects of 1H-pyrrolo[2,3-b]pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) derivatives. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accelerate drug discovery programs.
Troubleshooting Guide
This guide is designed to help you navigate common experimental challenges and interpret unexpected results when working with 1H-pyrrolo[2,3-b]pyridine-based compounds.
Issue 1: Discrepancy between Enzymatic Potency and Cellular Activity
Question: My 1H-pyrrolo[2,3-b]pyridine derivative is highly potent in a biochemical kinase assay (low nM IC50), but shows significantly weaker activity in cell-based assays (µM range). What could be the cause?
Answer: This is a common challenge in drug discovery. The discrepancy can arise from several factors related to the cellular environment that are not present in a purified enzyme assay. Here is a step-by-step approach to troubleshoot this issue:
-
Assess Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Recommended Action: Perform a cellular thermal shift assay (CETSA). A lack of a thermal shift in intact cells, despite a clear shift in cell lysate, strongly suggests poor cell entry.
-
-
Check for Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Recommended Action: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil or cyclosporin A) and see if the cellular potency increases.
-
-
Evaluate Compound Stability: The compound could be rapidly metabolized by cellular enzymes into inactive forms.
-
Recommended Action: Assess the metabolic stability of your compound in liver microsomes (both human and from the species of your cell line) to determine its half-life.
-
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (mM range) can competitively inhibit the binding of ATP-competitive inhibitors, like many 7-azaindole derivatives, leading to a rightward shift in the IC50 value compared to biochemical assays which often use lower ATP concentrations.
-
Recommended Action: If possible, perform your biochemical assay at a higher, more physiologically relevant ATP concentration to see if the IC50 value increases and better correlates with cellular activity.
-
Issue 2: Unexpected Cellular Phenotype or Toxicity
Question: My compound induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) or cytotoxicity at concentrations close to its on-target IC50. How can I determine if this is due to on-target or off-target effects?
Answer: Differentiating on-target from off-target effects is critical for validating your compound's mechanism of action. Here’s a workflow to dissect the observed cellular response:
Workflow for Differentiating On-Target and Off-Target Effects
Caption: Troubleshooting workflow to distinguish on-target vs. off-target cellular effects.
-
Target Knockout/Knockdown: The most definitive way to confirm on-target activity is to remove the target protein.
-
Recommended Action: Use CRISPR/Cas9 to generate a knockout cell line or siRNA/shRNA to knockdown the expression of your target protein. If your compound still elicits the same effect in these cells, it is acting through an off-target mechanism.
-
-
Rescue Experiment: If a drug-resistant mutant of your target kinase is known, you can use it to determine if the observed effect is on-target.
-
Recommended Action: Express a known drug-resistant mutant of your target in the cells. If the cells become resistant to your compound's effects, the phenotype is on-target.
-
-
Kinase Selectivity Profiling: Since 1H-pyrrolo[2,3-b]pyridines are common kinase inhibitor scaffolds, unexpected effects are often due to inhibition of other kinases.[1][2]
-
Recommended Action: Screen your compound against a broad panel of kinases (e.g., a 50- or 100-kinase panel) at a fixed concentration (e.g., 1 µM). This will reveal other potent targets that could be responsible for the observed phenotype.[3]
-
-
Phenocopy with a Structurally Unrelated Inhibitor: Using a different chemical scaffold that inhibits the same target can help differentiate on- and off-target effects.
-
Recommended Action: Treat your cells with a well-validated inhibitor of your target that is not a 7-azaindole derivative. If this second compound does not produce the same phenotype at equivalent levels of on-target inhibition, your original compound's activity is likely off-target.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold so common in kinase inhibitors, and does this contribute to off-target effects?
A1: The 7-azaindole scaffold is considered a "privileged" structure in kinase inhibitor design because it is a bioisostere of adenine, the core component of ATP.[2] It can form two crucial hydrogen bonds with the "hinge" region of the kinase ATP binding pocket, effectively mimicking the interaction of ATP itself.[2] This inherent ability to bind to the highly conserved ATP pocket of kinases means that while it's an excellent starting point for designing potent inhibitors, it can also lead to off-target effects by binding to other kinases that share similar hinge region conformations. The overall selectivity of a 7-azaindole derivative is determined by the substituents on the core scaffold, which interact with less conserved regions of the ATP binding site.
Q2: What are the most common off-targets for 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors?
A2: The off-target profile is highly specific to the individual compound and its intended primary target. However, due to structural similarities in the ATP-binding site, common off-targets often include closely related kinases within the same family or subfamily. For example, a compound designed to inhibit PI3Kγ might also show activity against other Class I PI3K isoforms like PI3Kα or PI3Kδ.[4] Similarly, inhibitors targeting one cyclin-dependent kinase (CDK) may have off-target activity against other CDKs.[5] It is essential to perform broad kinase panel screening to identify the specific off-target liabilities of your compound.
Q3: How can I proactively design 7-azaindole derivatives with better selectivity?
A3: Improving selectivity is a key challenge in kinase inhibitor design. Strategies include:
-
Structure-Based Design: Use co-crystal structures of your lead compound with its target kinase to identify unique pockets or residues that are not conserved in other kinases. Design modifications that specifically interact with these unique features.
-
Targeting Allosteric Sites: Instead of the highly conserved ATP pocket, design compounds that bind to less conserved allosteric sites on the kinase.
-
Fragment-Based Drug Discovery (FBDD): Start with small fragments that have weak but selective binding and then grow them into more potent and selective leads. The development of Vemurafenib, a highly selective BRAF inhibitor, successfully used a 7-azaindole fragment as a starting point.[2]
Q4: My compound shows cytotoxicity in multiple cell lines. How do I know if it's a general cytotoxic compound versus a targeted agent?
A4: Widespread cytotoxicity can be an indicator of off-target effects or non-specific toxicity.
-
Recommended Action: First, determine the IC50 for cytotoxicity in a panel of cell lines. Compare these values to the on-target cellular potency. A small therapeutic window (ratio of cytotoxic IC50 to on-target IC50) suggests potential off-target issues. Also, test your compound in a non-cancerous, normal cell line. Potent cytotoxicity in normal cells is often a red flag for non-specific toxicity. Some 7-azaindole derivatives have been noted for their low toxicity, but this must be evaluated on a case-by-case basis.[6]
Quantitative Data on Selectivity
The following tables summarize publicly available data on the selectivity of specific 1H-pyrrolo[2,3-b]pyridine derivatives. This data is intended for comparative purposes.
Table 1: Selectivity Profile of a 7-Azaindole Based PI3Kγ Inhibitor (Compound 28) [4]
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 4 | - |
| PI3Kα | >30,000 | >7500-fold |
| PI3Kβ | 1,200 | 300-fold |
| PI3Kδ | >30,000 | >7500-fold |
| mTOR | >10,000 | >2500-fold |
Table 2: Selectivity Profile of a 7-Azaindole Based CDK9 Inhibitor (Compound 38) [7]
| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/CycT1 | <10 | - |
| CDK1/CycB | >10,000 | >1000-fold |
| CDK2/CycA | 1,200 | >120-fold |
| CDK4/CycD1 | >10,000 | >1000-fold |
| CDK5/p25 | 2,000 | >200-fold |
| CDK7/CycH | >10,000 | >1000-fold |
Table 3: Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine-Based CSF1R Inhibitor (Compound 14c at 1 µM) [3]
| Kinase Target | % Inhibition at 1 µM |
| CSF1R | 98 |
| FLT3 | 26 |
| KIT | 18 |
| PDGFRβ | 8 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a 1H-pyrrolo[2,3-b]pyridine derivative by screening it against a panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create serial dilutions to the desired final concentrations for the assay.
-
Assay Plate Preparation: Use a multi-well plate format (e.g., 384-well). Add the kinase, appropriate substrate (e.g., a peptide or protein), and ATP to each well. For profiling, a single high concentration of the inhibitor (e.g., 1 µM) is often used initially.
-
Initiate Reaction: Add the test compound or vehicle control (DMSO) to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and Detect Signal: Stop the reaction by adding a solution containing EDTA. The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is typically done using a technology such as ADP-Glo™, HTRF®, or AlphaScreen®, which generate a luminescent or fluorescent signal proportional to kinase activity.
-
Data Analysis: The activity of the kinase in the presence of the compound is compared to the vehicle control. The results are typically expressed as percent inhibition. For compounds that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify target engagement of a 1H-pyrrolo[2,3-b]pyridine derivative in intact cells or cell lysates. This assay is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Workflow for a Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: Aliquot the treated cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles or sonication). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Target Detection: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using a detection method like Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to higher temperatures in the presence of the compound indicates that it has bound to and stabilized the target protein.
Protocol 3: General Cytotoxicity Assay
Objective: To determine the concentration at which a 1H-pyrrolo[2,3-b]pyridine derivative causes cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a CO2 incubator.
-
Viability Measurement: Assess cell viability using a suitable assay. Common methods include:
-
MTS/MTT Assay: Measures mitochondrial reductase activity in viable cells.
-
CellTiter-Glo® Assay: Quantifies ATP levels, which correlate with the number of viable cells.
-
Trypan Blue Exclusion: Stains non-viable cells blue, allowing for manual or automated counting.
-
-
Data Analysis: Plot cell viability (%) against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is lost).
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 7-Azaindole Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cell permeability of 7-azaindole compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My 7-azaindole compound shows high potency in biochemical assays but low activity in cell-based assays. What could be the issue?
A: A significant drop in potency between biochemical and cellular assays often suggests poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is also possible that the compound is a substrate for efflux transporters, which actively pump it out of the cell.
Q2: How can I determine if my 7-azaindole compound is subject to active efflux?
A: To determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), you can perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[2][3][4][5] In these assays, the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 indicates that the compound is likely a substrate for an efflux transporter.[3][4] For example, a 7-azaindole isoindolinone-based PI3Kγ inhibitor was found to have low permeability and an efflux ratio of 46.6 in Caco-2 permeability studies, suggesting it is subject to active efflux.[1]
Q3: My 7-azaindole compound has poor aqueous solubility. How might this affect its permeability, and what can I do?
A: Poor aqueous solubility can limit the concentration of the compound at the cell surface, thereby reducing its permeability. Strategies to improve solubility include chemical modifications to increase the fraction of sp3 hybridized carbons (Fsp3), which can disrupt planarity and improve solubility.[6] Introducing basic amine groups can also enhance aqueous solubility due to increased ionization at physiological pH.[6]
Q4: What are some common strategies to improve the cell permeability of 7-azaindole compounds?
A: Several strategies can be employed to enhance the cell permeability of 7-azaindole compounds:
-
Prodrug Approach: This is a versatile strategy where the parent drug is chemically modified into an inactive or less active form (prodrug) that has improved permeability.[7][8][9] The prodrug is then converted back to the active drug within the cell. This can be achieved by masking polar functional groups with lipophilic moieties to increase passive diffusion.[9]
-
Structural Modification: Systematically modifying the structure of the 7-azaindole core can improve its physicochemical properties. For instance, adding or modifying substituents at different positions of the 7-azaindole ring can impact lipophilicity and hydrogen bonding capacity, which in turn affects permeability.
-
Formulation Strategies: While not a modification of the compound itself, formulating the compound with permeation enhancers or in lipid-based delivery systems can improve its absorption.[7]
Q5: When should I consider a prodrug strategy for my 7-azaindole compound?
A: The prodrug approach is particularly useful when your parent drug has poor permeability due to low lipophilicity or the presence of charged groups at physiological pH.[9] If your compound shows good target engagement but poor cellular activity and permeability assays confirm low influx, a prodrug strategy could be a viable solution to enhance its delivery across the cell membrane.[7][8]
Data Presentation
Summarizing quantitative data from permeability assays in a structured format is crucial for comparing different compounds and making informed decisions.
Table 1: Example Caco-2 Permeability Data for 7-Azaindole Compounds
| Compound ID | Apparent Permeability (Papp A-B) (10⁻⁶ cm/s) | Apparent Permeability (Papp B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Example-1 | 1.07 | 49.86 | 46.6 | Low |
| Control-1 (Atenolol) | < 1.0 | < 1.0 | ~1.0 | Low |
| Control-2 (Propranolol) | > 10.0 | > 10.0 | ~1.0 | High |
Table 2: Example PAMPA Permeability Data
| Compound ID | Effective Permeability (Pe) (10⁻⁶ cm/s) | Permeability Classification |
| Example-2 | 0.8 | Low |
| Example-3 | 2.5 | High |
Note: High permeability is generally considered Pe > 1.5 x 10⁻⁶ cm/s, and low permeability is Pe < 1.5 x 10⁻⁶ cm/s.[10]
Experimental Protocols
Detailed methodologies for key permeability assays are provided below.
Caco-2 Permeability Assay Protocol
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][11][12]
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[4][12] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer to the final desired concentration.
-
Permeability Assay (A-B): The apical (A) chamber is filled with the dosing solution containing the test compound, and the basolateral (B) chamber is filled with fresh transport buffer.
-
Permeability Assay (B-A): For efflux studies, the basolateral (B) chamber is filled with the dosing solution, and the apical (A) chamber contains fresh buffer.[4]
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
Sample Analysis: At the end of the incubation, samples are collected from both the donor and receiver chambers and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.
MDCK-MDR1 Permeability Assay Protocol
This assay is used to assess the permeability of compounds and to identify substrates of the P-gp efflux transporter.[2][13]
-
Cell Culture: MDCK-MDR1 cells, which overexpress the human MDR1 gene, are cultured on permeable supports for 3-5 days to form a confluent monolayer.[2][3] Monolayer integrity is confirmed by TEER measurement.[13]
-
Compound Preparation: The test compound is prepared in a transport buffer at the desired concentration.
-
Bidirectional Transport: The assay is performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[3]
-
Incubation: The plates are incubated at 37°C for a specified time, typically 60-90 minutes.[2][3]
-
Sample Analysis: Compound concentrations in the donor and receiver compartments are determined by LC-MS/MS.
-
Data Analysis: Papp values for both directions are calculated, and the efflux ratio is determined to assess the potential for P-gp mediated efflux.[2][3]
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
PAMPA is a high-throughput, cell-free assay used to predict passive diffusion.[10][14][15]
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[14][16]
-
Compound Preparation: The test compound is dissolved in a buffer solution.
-
Assay Setup: The filter plate (donor compartment) containing the test compound solution is placed on top of an acceptor plate containing buffer, forming a "sandwich".[15][17]
-
Incubation: The sandwich plate is incubated at room temperature with shaking for a period of 4 to 20 hours to allow the compound to diffuse across the artificial membrane.[16]
-
Sample Analysis: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS.
-
Data Calculation: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor compartments at the end of the incubation period.
Visualizations
The following diagrams illustrate key workflows and relationships in assessing and enhancing the cell permeability of 7-azaindole compounds.
Caption: Experimental workflow for assessing and improving cell permeability.
Caption: Key factors that influence the cell permeability of a compound.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Structure-Activity Relationships of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in kinases. This has led to the development of numerous potent and selective kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of several important kinase families, supported by experimental data and detailed protocols.
Comparative Analysis of Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity (IC50) of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets. These tables are compiled from multiple research publications and highlight key SAR trends.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR family of receptor tyrosine kinases is a crucial target in oncology. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.
| Compound | R1 | R2 | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Cellular Activity (Cell Line) IC50 (µM) |
| 1 | H | H | 1900 | - | - | - | - |
| 4a | CF3 | H | - | - | - | - | - |
| 4h | CF3 | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 | 4T1: - |
Data sourced from a study on potent FGFR inhibitors, which found that compound 4h exhibited significant inhibitory activity against FGFR1-3.[1][2]
SAR Summary for FGFR Inhibitors:
-
The 1H-pyrrolo[2,3-b]pyridine core effectively interacts with the hinge region of FGFR.
-
Introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring can enhance potency.
-
Substitution at other positions with groups like 3,5-dimethoxyphenyl can significantly improve inhibitory activity against multiple FGFR isoforms.[1]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a transcriptional regulator implicated in various cancers, including colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has served as a foundation for potent and selective CDK8 inhibitors.
| Compound | Core Scaffold Variation | CDK8 IC50 (nM) |
| H1 | 5-phenyl-1H-pyrrolo[2,3-b]pyridine | 35.2 |
| 22 | (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | 48.6 |
| 3 | Azaindole | 2 |
| 4 | Pyrazolopyridine | 178 |
| 5 | Imidazopyridine | 10 |
Data for H1 and 22 are from a study on type II CDK8 inhibitors.[3][4] Data for compounds 3, 4, and 5 are from a study on pyrazolopyridine inhibitors of CDK8/19.[5]
SAR Summary for CDK8 Inhibitors:
-
The 5-phenyl-1H-pyrrolo[2,3-b]pyridine is a potent core fragment for CDK8 inhibition.[3]
-
Elaborate substitutions, such as those in compound 22, can yield highly potent type II inhibitors.[3][4]
-
The nature of the heterocyclic core is critical, with azaindole and imidazopyridine showing higher potency than pyrazolopyridine in some series.[5]
Traf2- and NCK-Interacting Kinase (TNIK) Inhibitors
TNIK is a serine/threonine kinase involved in the Wnt signaling pathway and is a target in colorectal cancer. Several potent TNIK inhibitors have been developed based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound Series | Key Structural Features | TNIK IC50 Range |
| 31-compound series | Substituted 1H-pyrrolo[2,3-b]pyridines | pIC50 from 7.37 to 9.92 |
| In-house screen | 1H-pyrrolo[2,3-b]pyridine scaffold | < 1 nM for several compounds |
A three-dimensional quantitative structure-activity relationship study was conducted on thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors.[6][7][8] An in-house screening also identified several compounds with potent TNIK inhibition with IC50 values lower than 1 nM.[6][9]
SAR Summary for TNIK Inhibitors:
-
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated starting point for potent TNIK inhibitors.[6][9]
-
Quantitative structure-activity relationship (QSAR) models have been developed to guide the design of new TNIK inhibitors with desired activity.[6][7][8]
Other Kinase Targets
Cell Division Cycle 7 (Cdc7) Kinase:
-
The 1H-pyrrolo[2,3-b]pyridine framework has been utilized to develop potent, ATP-mimetic inhibitors of Cdc7.
-
A notable example is [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one], which has an IC50 value of 7 nM.[10][11]
Janus Kinase (JAK) and Tec Family Kinases (ITK):
-
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory activity against JAK3 and ITK, with several compounds exhibiting IC50 values in the range of 0.1 to 1 µM.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the characterization of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the recombinant kinase, the specific substrate, and the diluted test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (1H-pyrrolo[2,3-b]pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration that inhibits cell proliferation by 50%.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors and the general workflow of SAR studies.
Signaling Pathways
Caption: Overview of selected kinase signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.
General Workflow for SAR Studies
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies in drug discovery.
Logical Relationships of Chemical Modifications
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 4-azaindole versus 7-azaindole as kinase hinge binders
A Comparative Analysis of 4-Azaindole and 7-Azaindole as Kinase Hinge Binders
An objective guide for researchers, scientists, and drug development professionals on the differential performance and applications of 4- and 7-azaindole scaffolds in kinase inhibition, supported by experimental data.
The azaindole scaffold, a bioisostere of indole, has become a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic placement of a nitrogen atom in the indole ring system enhances hydrogen bonding capabilities, improves physicochemical properties, and provides a vector for molecular interactions within the ATP-binding site of kinases. Among the four possible isomers, 4-azaindole and 7-azaindole are frequently employed as hinge-binding motifs. This guide provides a comparative analysis of these two scaffolds, summarizing their binding characteristics, showcasing quantitative data from various studies, and detailing relevant experimental protocols.
Structural and Physicochemical Properties
The position of the nitrogen atom in the azaindole ring significantly influences the molecule's electronic properties, hydrogen bonding potential, and overall topology. This, in turn, dictates its interaction with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain.
-
7-Azaindole : This isomer is the more extensively studied and utilized of the two.[1][2] The arrangement of the pyrrolic N-H donor and the pyridinic N7 acceptor allows for the formation of a bidentate hydrogen bond with the backbone amide and carbonyl groups of the kinase hinge, mimicking the interaction of the adenine moiety of ATP.[1][3][4] This robust interaction pattern has made 7-azaindole a go-to scaffold for numerous kinase inhibitor discovery programs.[5][6]
-
4-Azaindole : While less common, the 4-azaindole scaffold also serves as an effective hinge binder.[7] The N4 atom acts as a hydrogen bond acceptor, interacting with the backbone N-H of a hinge residue. In some cases, this interaction, combined with other favorable contacts, can lead to highly potent and selective inhibitors.[8][9] The introduction of the nitrogen at the 4-position can also lead to improved physicochemical properties such as lower lipophilicity and enhanced aqueous solubility compared to the parent indole.[7][10]
The general binding mode of azaindole scaffolds with the kinase hinge region is depicted below.
Caption: Interaction diagram of azaindole scaffolds with the kinase hinge region.
Quantitative Comparison of Inhibitory Activity
The choice between a 4-azaindole and a 7-azaindole scaffold is highly dependent on the specific kinase target and the desired inhibitor profile. The following table summarizes inhibitory activities of various derivatives against a selection of protein kinases. It is important to note that these are not always direct comparisons of the unsubstituted parent isomers but rather of derivatives from different research programs.
| Kinase Target | Azaindole Isomer | Compound/Derivative Example | Inhibitory Activity (IC50/Ki) | Reference |
| p38 MAP Kinase | 4-Azaindole | 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | 6 nM (IC50) | [9] |
| c-Met | 4-Azaindole | Substituted 2,3-diaryl-4-azaindole | 40 nM (IC50) | [11] |
| p21-activated kinase-1 (PAK1) | 4-Azaindole | Substituted aminopyrazole-4-azaindole | <10 nM (Ki) | [10] |
| c-Met | 7-Azaindole | Substituted 2,3-diaryl-7-azaindole | 2 nM (IC50) | [11] |
| Haspin | 7-Azaindole | Derivative 8l | 14 nM (IC50) | [12] |
| BRAF (V600E) | 7-Azaindole | PLX4720 | 13 nM (IC50) | [13] |
| CSF1R | 7-Azaindole | Pexidartinib | 13 nM (IC50) | [13] |
| Fibroblast growth factor receptor 1 (FGFR1) | 7-Azaindole | PLX070 | 1.9 µM (IC50) | [13] |
Key Observations:
-
For c-Met kinase, a 7-azaindole derivative showed significantly higher potency (2 nM) compared to a 4-azaindole derivative (40 nM) from the same study.[11]
-
Conversely, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives were potent, while the corresponding 4- and 7-azaindole isomers showed lower inhibitory activity.[14] This highlights the target-specific nature of the optimal scaffold.
-
The 7-azaindole scaffold is present in numerous potent kinase inhibitors across a wide range of targets, including BRAF, CSF1R, and Haspin, with IC50 values in the low nanomolar range.[12][13]
-
4-azaindole derivatives have also demonstrated potent inhibition of kinases such as p38 and PAK1, indicating their value in specific contexts.[9][10]
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of compounds like 4- and 7-azaindole derivatives. Below are detailed methodologies for common biochemical assays used in kinase inhibitor profiling.
Experimental Workflow for Kinase Inhibition Assays
The following diagram outlines a typical workflow for evaluating the inhibitory potential of azaindole compounds against a target kinase.
Caption: A generalized workflow for determining the IC50 values of kinase inhibitors.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
1. Kinase Reaction Setup:
-
In a 384-well plate, create a serial dilution of the azaindole inhibitor.
-
Add the target kinase, its specific substrate, and ATP to initiate the reaction. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
2. Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
3. ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
4. Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Lanthascreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a fluorescence resonance energy transfer (FRET)-based immunoassay that measures the binding of an inhibitor to the kinase active site.
1. Assay Setup:
-
In a microplate, combine the kinase (often tagged, e.g., with GST), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ 647), and the serially diluted azaindole inhibitor.
2. Incubation:
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. FRET Measurement:
-
Measure the FRET signal using a fluorescence plate reader with appropriate excitation and emission filters for europium and Alexa Fluor™ 647.
-
In the absence of a potent inhibitor, the tracer binds to the kinase, bringing the europium donor and Alexa Fluor™ acceptor into close proximity, resulting in a high FRET signal.
-
A potent inhibitor will displace the tracer from the active site, leading to a decrease in the FRET signal.
4. Data Analysis:
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
Both 4-azaindole and 7-azaindole are valuable scaffolds for the development of kinase inhibitors. The 7-azaindole isomer is more prevalent in the literature and has been incorporated into numerous highly potent inhibitors, largely due to its ability to form a favorable bidentate hydrogen bond with the kinase hinge.[1][3] However, the 4-azaindole scaffold should not be overlooked, as it has been successfully employed to generate potent and selective inhibitors for specific targets, often with improved physicochemical properties.[10] The ultimate choice of scaffold depends on the specific kinase being targeted, with structure-based design and empirical screening being crucial to identify the optimal isomer and substitution pattern for achieving the desired potency, selectivity, and drug-like properties.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Comparison of the efficacy of 1H-pyrrolo[2,3-b]pyridine inhibitors with known drugs
An Objective Comparison for Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the efficacy of a representative 1H-pyrrolo[2,3-b]pyridine-based Janus kinase (JAK) inhibitor, compound 14c , against the well-established, FDA-approved drug, Tofacitinib . This comparison is based on publicly available in vitro experimental data to inform researchers and scientists in the field of drug discovery.
Introduction to JAK Inhibition
The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[1] The JAK-STAT pathway is essential for regulating immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2][3] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Tofacitinib, a first-generation JAK inhibitor, targets multiple JAK isoforms.[4] In contrast, medicinal chemistry efforts have focused on developing more selective inhibitors, such as those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, to potentially improve safety and efficacy profiles.
Quantitative Efficacy Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values denote higher potency. The following table summarizes the in vitro IC50 values for the 1H-pyrrolo[2,3-b]pyridine derivative 14c and the known drug Tofacitinib against three of the JAK family kinases.
| Compound | Target Kinase | IC50 (nM) |
| 14c (1H-pyrrolo[2,3-b]pyridine derivative) | JAK1 | 47 |
| JAK2 | 30 | |
| JAK3 | 5.1 | |
| Tofacitinib | JAK1 | ~20-100 |
| JAK2 | ~20-100 | |
| JAK3 | 1 |
Data for compound 14c sourced from Nakajima et al. (2015).[5][6] Data for Tofacitinib is a representative range from various sources.[4][7]
From the data, compound 14c demonstrates potent inhibition of JAK3 with an IC50 value of 5.1 nM, and also shows activity against JAK1 and JAK2.[5] Tofacitinib is a potent inhibitor of JAK3 (IC50 of 1 nM) and is less potent against JAK1 and JAK2.[4]
Signaling Pathway and Point of Inhibition
The JAK-STAT signaling cascade is initiated upon cytokine binding to their corresponding receptors, leading to the activation of associated JAKs.[8][9] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to modulate gene expression.[2][10] Both the 1H-pyrrolo[2,3-b]pyridine inhibitors and Tofacitinib act by competitively binding to the ATP-binding site of the JAK kinases, thereby preventing the phosphorylation and activation of the STAT proteins.
Caption: The JAK-STAT signaling cascade and the point of inhibition.
Experimental Protocols
The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. The following is a generalized protocol representative of the methods used to obtain the comparative data.[11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified recombinant JAK enzymes.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes.
-
Kinase Assay Buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA).
-
ATP solution.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivative and Tofacitinib) dissolved in DMSO.
-
A known potent pan-kinase inhibitor for control (e.g., Staurosporine).
-
384-well assay plates.
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based ATP detection system).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A small volume (e.g., 25-50 nL) of these dilutions is then transferred to the assay plates. Control wells contain either DMSO only (0% inhibition) or a potent inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: A solution containing the specific JAK enzyme and the substrate peptide is prepared in Kinase Assay Buffer and added to each well of the assay plate. The plate is incubated to allow the compounds to bind to the kinases.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to all wells. The final ATP concentration is typically kept at or near the Michaelis constant (Km) for each specific enzyme. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Signal Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. In an ADP-Glo™ assay, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back into ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence of each well is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the control wells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision: Validating the Biological Targets of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives
A Comparative Guide for Researchers in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities crucial in disease progression. Derivatives of this core structure, particularly those incorporating a 4-carboxylic acid moiety, have shown significant promise as potent and selective inhibitors of key protein kinases. This guide provides an objective comparison of the performance of these derivatives against their primary biological targets, supported by experimental data and detailed protocols for target validation.
Key Biological Targets and Comparative Inhibitor Performance
Extensive research has identified several key protein kinase families as the primary biological targets of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives. These include Janus Kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and the c-Met receptor tyrosine kinase. The structural resemblance of the pyrrolopyridine core to purine allows it to function effectively as a hinge-binding motif for numerous protein kinases.
Janus Kinase (JAK) Family
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent JAK inhibitors.[1][2][3]
Comparative Inhibitory Activity (IC50) Against JAKs
| Compound Class | Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Compound 14c | - | - | Potent Inhibitor | - | [1][3] |
| Compound 31 | - | - | Potent Inhibitor | - | [2] | |
| Analogue 5g | Selective for JAK3/TYK2 | vs JAK2 | Nanomolar inhibitor | Nanomolar inhibitor | [4] | |
| Alternative JAK Inhibitors (Approved/Clinical Trials) | Tofacitinib (Xeljanz®) | 1 | 20 | 112 | - | [5][6] |
| Baricitinib (Olumiant®) | 5.9 | 5.7 | >400 | 53 | [5][7][8] | |
| Upadacitinib (Rinvoq®) | 43 | - | - | - | [9] | |
| Ruxolitinib (Jakafi®) | 3.3 | 2.8 | - | - | [5][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Alternative JAK Inhibitors: The field of JAK inhibition is well-established, with several FDA-approved drugs, often referred to as "JAKinibs," that serve as important benchmarks.[5][7] These include Tofacitinib, a pan-JAK inhibitor, and more selective inhibitors like Baricitinib (JAK1/2) and Upadacitinib (JAK1). These alternatives provide a strong basis for comparing the potency and selectivity of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Family
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt, regulating cell proliferation, differentiation, and angiogenesis.[10] Aberrant FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[10][11]
Comparative Inhibitory Activity (IC50) Against FGFRs
| Compound Class | Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Compound 4h | 7 | 9 | 25 | 712 | [10] |
| Derivative 25 | - | - | - | 51.6 | [12] | |
| Alternative FGFR Inhibitors (Approved/Clinical Trials) | Erdafitinib (Balversa®) | Potent pan-FGFR inhibitor | Potent pan-FGFR inhibitor | Potent pan-FGFR inhibitor | - | [13][14] |
| Pemigatinib (Pemazyre®) | Potent FGFR1-3 inhibitor | Potent FGFR1-3 inhibitor | Potent FGFR1-3 inhibitor | - | [13][14][15] | |
| Infigratinib (Truseltiq®) | Potent FGFR1-3 inhibitor | Potent FGFR1-3 inhibitor | Potent FGFR1-3 inhibitor | - | [13][15] | |
| Futibatinib (Lytgobi®) | Irreversible inhibitor | Irreversible inhibitor | Irreversible inhibitor | - | [13][14][15] |
Alternative FGFR Inhibitors: Several FGFR inhibitors have received FDA approval, primarily for the treatment of cancers with specific FGFR alterations.[13][14][15] These include pemigatinib and infigratinib for cholangiocarcinoma and erdafitinib for urothelial carcinoma.[14][15] These approved drugs represent the current standard of care and are key comparators for emerging 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors.
c-Met (Hepatocyte Growth Factor Receptor)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous human cancers.[16] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent c-Met inhibitors.
Comparative Inhibitory Activity (IC50) Against c-Met
| Compound Class | Inhibitor | c-Met (nM) | Reference |
| 1H-Pyrrolo[2,3-b]pyridine Derivatives | Compound 34 | 1.68 | [17] |
| Compound 22g | Excellent activity | [18] | |
| Pyrazolopyridine Derivatives (Related Scaffold) | Compound 5a | 4.27 | [19] |
| Compound 5b | 7.95 | [19] | |
| Alternative c-Met Inhibitors (Approved/Clinical Trials) | Crizotinib (Xalkori®) | Multi-kinase inhibitor | [20][21] |
| Cabozantinib (Cometriq®) | Multi-kinase inhibitor | [21] | |
| Capmatinib (Tabrecta®) | 0.8 | [21] | |
| Tepotinib (Tepmetko®) | 1.1 | [22] |
Alternative c-Met Inhibitors: The therapeutic targeting of c-Met has led to the approval of several small-molecule inhibitors.[21] Crizotinib and Cabozantinib are multi-kinase inhibitors with activity against c-Met, while Capmatinib and Tepotinib are more selective c-Met inhibitors approved for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[21][22] These compounds provide a valuable benchmark for assessing the potency and selectivity of new 1H-pyrrolo[2,3-b]pyridine derivatives.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and the methodologies used to validate target engagement is crucial for a comprehensive understanding.
Key Signaling Pathways
The following diagrams illustrate the signaling pathways for JAK-STAT, FGFR, and c-Met, highlighting the point of inhibition by the respective small-molecule inhibitors.
Caption: JAK-STAT signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
- 6. suzycohen.com [suzycohen.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 22. onclive.com [onclive.com]
Unveiling the Selectivity of 7-Azaindole Kinase Inhibitors: A Comparative Profiling Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of 7-azaindole based kinase inhibitors. By summarizing quantitative data, detailing experimental methodologies, and visualizing key concepts, this guide serves as a critical resource for understanding and predicting the therapeutic potential and off-target effects of this important class of molecules.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development.[1] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a potent ATP-competitive inhibitor.[2] However, the high degree of conservation in the ATP binding site across the kinome presents a significant challenge in achieving inhibitor selectivity.[3] Understanding the cross-reactivity profile of these inhibitors is therefore paramount for developing safe and effective targeted therapies. This guide delves into the selectivity of various 7-azaindole-based inhibitors, presenting comparative data and the experimental protocols used to generate them.
Comparative Selectivity Profiles of 7-Azaindole Based Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 values) of representative 7-azaindole based kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency. This data is crucial for assessing the selectivity of each compound.
Table 1: Profile of an Aurora Kinase Inhibitor
| Kinase Target | GSK1070916 IC50 (nM) | Reference |
| Aurora A | 1100 | [3] |
| Aurora B | 3.2 | [3] |
| Aurora C | 1.5 | [4] |
GSK1070916 is an ATP-competitive, reversible inhibitor of Aurora B.[4]
Table 2: Profile of a PI3Kγ Inhibitor
| Kinase Target | Compound 64 IC50 (µM) | Selectivity vs. PI3Kγ (fold) | Reference |
| PI3Kγ | 0.040 | - | [5] |
| PI3Kα | >10 | >250 | [5] |
| PI3Kβ | >10 | >250 | [5] |
| PI3Kδ | >10 | >250 | [5] |
Compound 64 demonstrates high selectivity for the γ isoform of PI3K.[5]
Table 3: Profile of a CDK9 Inhibitor
| Kinase Target | Compound 39 IC50 (nM) | Reference |
| CDK9/CycT1 | <1 | [6] |
| CDK2/CycE | >1000 | [6] |
| CDK1/CycB | >1000 | [6] |
| CDK5/p25 | >1000 | [6] |
This compound shows high potency and selectivity for CDK9.[6]
Table 4: Profile of a Haspin and CDK9/CyclinT Dual Inhibitor
| Kinase Target | Compound 8g IC50 (µM) | Compound 8h IC50 (µM) | Compound 8l IC50 (µM) | Reference |
| Haspin | 0.052 | 0.026 | 0.014 | [7] |
| CDK9/CyclinT | 0.13 | 0.11 | 2.5 | [7] |
Compounds 8g and 8h act as dual inhibitors of both Haspin and CDK9/CyclinT.[7]
Alternative Kinase Inhibitors
For comparison, the following table presents the selectivity profiles of non-azaindole inhibitors targeting Aurora kinases.
Table 5: Selectivity of Alternative Aurora Kinase Inhibitors
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Reference |
| AMG 900 | 5 | 4 | 1 | [8] |
| AT9283 | 3 | 3 | - | [8] |
| BI 847325 | 25 | 3 | 15 | [4] |
| TAK-901 | 21 | 15 | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., 7-azaindole inhibitors)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter paper or plates
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and kinase reaction buffer.
-
Add the test compound to the wells. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[9]
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.[9]
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.[10]
-
Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.[9]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell-Based Kinase Assay (Cellular Phosphorylation ELISA)
This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.[11]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Test compounds
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Lyse the cells to release the proteins.[11]
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate to allow the capture antibody to bind the substrate protein.
-
Wash the plate to remove unbound proteins.
-
Add the phospho-specific detection antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate. A color change will occur in proportion to the amount of phosphorylated substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.[11]
-
Determine the effect of the compound on substrate phosphorylation and calculate the IC50 value.
Kinobeads Profiling (Chemical Proteomics)
This method uses immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. The selectivity of a test compound is determined by its ability to compete with the beads for kinase binding.[12]
Materials:
-
Kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Cell or tissue lysates
-
Test compounds
-
Wash buffers
-
Elution buffers
-
LC-MS/MS instrumentation for protein identification and quantification
Procedure:
-
Incubate cell lysates with various concentrations of the test compound.
-
Add the Kinobeads to the lysates and incubate to allow kinases to bind to the beads. Kinases that are bound to the test compound in solution will not bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound binds to that kinase.
-
Dose-response curves can be generated to determine the binding affinity (e.g., IC50 or Kd) of the compound for each kinase identified.[13]
Visualizing Kinase Signaling and Experimental Workflows
To better understand the context of kinase inhibition and the methods used for profiling, the following diagrams illustrate a simplified signaling pathway and the general workflow for cross-reactivity screening.
Caption: A diagram illustrating a generic kinase signaling cascade and the point of intervention for a 7-azaindole based inhibitor.
Caption: A flowchart outlining the typical stages of screening and profiling 7-azaindole based kinase inhibitors.
Caption: A diagram showing the interconnectedness of various data points in assessing the overall potential of a kinase inhibitor.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. benchchem.com [benchchem.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: 1H-pyrrolo[2,3-b]pyridine Compounds Demonstrate Potent Anti-Tumor Efficacy in Preclinical Cancer Models
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide on the in vivo efficacy of promising 1H-pyrrolo[2,3-b]pyridine compounds in established animal models of cancer. This guide provides a detailed analysis of an Ataxia Telangiectasia Mutated (ATM) inhibitor, compound 25a, and a Cyclin-Dependent Kinase 8 (CDK8) inhibitor, compound 22, showcasing their potential as potent anti-cancer agents. The data, compiled from recent peer-reviewed studies, highlights significant tumor growth inhibition and favorable bioavailability, positioning these compounds as strong candidates for further clinical investigation.
This guide offers a comprehensive overview of the experimental data, detailed protocols, and the underlying signaling pathways, providing a valuable resource for the scientific community engaged in oncology drug discovery.
Comparative In Vivo Efficacy of 1H-pyrrolo[2,3-b]pyridine Compounds
The following tables summarize the in vivo anti-tumor activity of the ATM inhibitor 25a and the CDK8 inhibitor 22 in colorectal cancer xenograft models.
Table 1: In Vivo Efficacy of ATM Inhibitor 25a in Combination with Irinotecan
| Animal Model | Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| BALB/c Nude Mice | HCT116 | Vehicle | - | - |
| Irinotecan | 50 mg/kg, i.p., once | 45.2% | ||
| Compound 25a | 50 mg/kg, p.o., daily for 14 days | 25.7% | ||
| Compound 25a + Irinotecan | 50 mg/kg each, combination | 79.3% [1] | ||
| BALB/c Nude Mice | SW620 | Vehicle | - | - |
| Irinotecan | 50 mg/kg, i.p., once | 48.1% | ||
| Compound 25a | 50 mg/kg, p.o., daily for 14 days | 30.2% | ||
| Compound 25a + Irinotecan | 50 mg/kg each, combination | 95.4% [1] |
Table 2: In Vivo Efficacy of CDK8 Inhibitor 22
| Animal Model | Cell Line | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| BALB/c Nude Mice | HCT116 | Vehicle | - | - |
| Compound 22 | 50 mg/kg, p.o., daily for 18 days | 51.0% | ||
| Compound 22 | 100 mg/kg, p.o., daily for 18 days | 68.2% |
Experimental Protocols
In Vivo Xenograft Model for ATM Inhibitor 25a
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).
-
Cell Lines and Inoculation: Human colorectal carcinoma HCT116 or SW620 cells (5 x 10⁶ cells in 0.1 mL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to four groups (n=5 per group): vehicle control, irinotecan alone, compound 25a alone, and the combination of compound 25a and irinotecan.
-
Dosing Regimen:
-
Compound 25a was administered orally (p.o.) at a dose of 50 mg/kg daily for 14 consecutive days.
-
Irinotecan was administered as a single intraperitoneal (i.p.) injection at a dose of 50 mg/kg on the first day of treatment.
-
The combination group received both treatments as described above.
-
-
Efficacy Evaluation: Tumor volumes were measured every two days using calipers and calculated using the formula: V = 0.5 × length × width². Tumor growth inhibition (TGI) was calculated at the end of the study. Body weight was also monitored as an indicator of toxicity.
In Vivo Xenograft Model for CDK8 Inhibitor 22
-
Animal Model: Female BALB/c nude mice (4-5 weeks old).
-
Cell Line and Inoculation: Human colorectal carcinoma HCT116 cells (5 x 10⁶ cells in 0.2 mL of a 1:1 mixture of Matrigel and serum-free medium) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reached an average volume of 100 mm³, the mice were randomly divided into a vehicle control group and two treatment groups (n=5 per group).
-
Dosing Regimen:
-
Compound 22 was administered orally (p.o.) at doses of 50 mg/kg and 100 mg/kg daily for 18 consecutive days.
-
The vehicle control group received the corresponding vehicle solution.
-
-
Efficacy Evaluation: Tumor volume and body weight were measured every two days. TGI was calculated at the end of the experiment to assess anti-tumor efficacy.
Mechanistic Insights and Experimental Workflow
The anti-tumor activity of these 1H-pyrrolo[2,3-b]pyridine compounds stems from their targeted inhibition of key signaling pathways involved in cancer progression.
ATM Signaling Pathway in DNA Damage Response
Compound 25a acts as a selective inhibitor of ATM kinase, a critical regulator of the DNA damage response (DDR). By inhibiting ATM, compound 25a enhances the efficacy of DNA-damaging agents like irinotecan, leading to a synergistic anti-tumor effect.[1]
Caption: ATM Signaling Pathway Inhibition by Compound 25a.
CDK8 Signaling in Colorectal Cancer
Compound 22 is a potent inhibitor of CDK8, a kinase that plays a crucial role in regulating gene transcription and is implicated in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer.
Caption: CDK8-Mediated Wnt/β-catenin Signaling Inhibition.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines the general workflow for assessing the in vivo efficacy of the 1H-pyrrolo[2,3-b]pyridine compounds in xenograft models.
References
A Comparative Guide to the Synthetic Routes of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, a key structural motif in medicinal chemistry, serves as a vital building block in the development of various therapeutic agents. The efficient and scalable synthesis of this scaffold is paramount for advancing drug discovery programs. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, quantitative data, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 7-Azaindole via Chlorination | Route 2: From 4-Amino-7-azaindole via Sandmeyer Reaction |
| Starting Material | 7-Azaindole | 4-Amino-7-azaindole |
| Key Intermediates | 7-Azaindole N-oxide, 4-Chloro-7-azaindole | 4-Cyano-7-azaindole |
| Overall Yield | ~64% | Not explicitly reported |
| Number of Steps | 3 | 2 |
| Reagents & Conditions | Hydrogen peroxide, POCl₃, DIPEA, n-BuLi, CO₂ | NaNO₂, CuCN, H₂SO₄, H₂O |
| Advantages | Well-documented chlorination step with high yield. | Potentially shorter route. |
| Disadvantages | Use of cryogenic conditions and organolithium reagents. | Use of toxic cyanide reagents and potentially hazardous diazonium salt intermediate. Lack of readily available detailed protocols and yields. |
Visualizing the Synthetic Pathways
Caption: Comparative flowchart of synthetic routes to this compound.
Experimental Protocols
Route 1: From 7-Azaindole via Chlorination
This three-step synthesis commences with the readily available 7-azaindole.
Step 1: Synthesis of 7-Azaindole N-oxide
A solution of 7-azaindole in a suitable organic solvent is treated with an oxidizing agent, such as hydrogen peroxide, to yield 7-azaindole N-oxide.
Step 2: Synthesis of 4-Chloro-7-azaindole
The N-oxide from the previous step is then subjected to a chlorination reaction. In a typical procedure, the N-oxide is reacted with phosphorus oxychloride (POCl₃) in the presence of a base like diisopropylethylamine (DIPEA). This reaction has been reported to proceed with a high yield of 85.6%.[1]
Step 3: Carboxylation of 4-Chloro-7-azaindole
The final step involves the conversion of the 4-chloro substituent to a carboxylic acid group. This can be achieved through a lithiation-carboxylation sequence. The 4-chloro-7-azaindole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) to form an organolithium intermediate. This intermediate is then quenched with carbon dioxide (CO₂) to form the corresponding carboxylate, which upon acidic workup, furnishes this compound. A reported yield for a similar carboxylation of a protected 4-bromo-7-azaindole is 75%.
Route 2: From 4-Amino-7-azaindole via Sandmeyer Reaction
This two-step route utilizes 4-amino-7-azaindole as the starting material.
Step 1: Synthesis of 4-Cyano-7-azaindole
Step 2: Hydrolysis of 4-Cyano-7-azaindole
The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating the 4-cyano-7-azaindole in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH) in an aqueous solution will afford this compound after appropriate workup.[5] Detailed protocols and yields for the hydrolysis of this specific nitrile are not widely reported.
Summary and Outlook
Both synthetic routes offer viable pathways to this compound. Route 1, starting from 7-azaindole, is well-documented for its initial chlorination step, providing a high-yielding intermediate. However, the subsequent carboxylation requires cryogenic conditions and the use of organolithium reagents, which may pose scalability and safety challenges.
Route 2, commencing from 4-amino-7-azaindole, presents a potentially shorter synthesis. The Sandmeyer reaction is a powerful tool for introducing the cyano group, which can then be hydrolyzed. However, this route involves the use of highly toxic cyanide reagents and the in-situ formation of a potentially unstable diazonium salt. Furthermore, a lack of detailed, high-yielding protocols for these specific transformations on the 7-azaindole scaffold in the public domain may necessitate significant optimization for practical implementation.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available resources, safety considerations, and the need for further optimization. Further investigation into the palladium-catalyzed carbonylation of 4-halo-7-azaindoles could also present a valuable alternative to the described methods.
References
- 1. 4-Chloro-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
A Comparative Guide to New 7-Azaindole Kinase Inhibitors: Benchmarking Against Roscovitine and Purvalanol A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking novel 7-azaindole-based kinase inhibitors against the well-established cyclin-dependent kinase (CDK) inhibitors, roscovitine and purvalanol A. By offering detailed experimental protocols, comparative performance data, and pathway visualizations, this document serves as a critical resource for the objective evaluation of new chemical entities in oncology and related fields.
Introduction to the Inhibitors
Kinase inhibitors are at the forefront of targeted cancer therapy. Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers.[1] Roscovitine and purvalanol A are first and second-generation purine-based CDK inhibitors, respectively, that have been instrumental as tool compounds in cell cycle research.[2][3] The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the basis for a new generation of kinase inhibitors with the potential for enhanced potency and selectivity against various kinases, including CDKs, PI3K, and PIM kinases.[4][5][6]
Roscovitine (Seliciclib, CYC202): A purine analog that acts as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[2][7] It is known to induce cell cycle arrest and apoptosis in various cancer cell lines.[2]
Purvalanol A: Another purine-based ATP-competitive inhibitor with high affinity for CDK1, CDK2, and CDK5.[8] It effectively suppresses cell proliferation and can induce apoptosis, sometimes through mechanisms involving the unfolded protein response.[3][8]
New 7-Azaindole Inhibitors: This versatile class of compounds also competes with ATP.[5] Depending on their substitutions, 7-azaindole derivatives can be engineered to be highly potent and selective inhibitors of a wide range of kinases, offering opportunities to overcome the limitations of older, less specific inhibitors.[4][9]
Mechanism of Action: ATP-Competitive Inhibition
Roscovitine, purvalanol A, and 7-azaindole inhibitors share a common mechanism of action. They bind to the ATP-binding pocket of target kinases, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2][5][10] This inhibition blocks downstream signaling, leading to desired cellular effects like cell cycle arrest.
Performance Data: A Comparative Overview
The efficacy of a kinase inhibitor is primarily assessed by its half-maximal inhibitory concentration (IC50) in biochemical assays and its growth inhibitory concentration (GI50) in cellular assays.
Table 1: Biochemical Potency (IC50) Against Key CDKs
| Inhibitor | CDK1 (nM) | CDK2 (nM) | CDK5 (nM) | CDK7 (nM) | CDK9 (nM) |
| Roscovitine | ~200 - 700[2] | ~200 - 700[2] | ~200 - 700[2] | ~700[2] | ~700[2] |
| Purvalanol A | 4 | 4 - 70 | 75 - 240 | 100 | Not reported |
| New 7-Azaindole | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: IC50 values for new 7-azaindole inhibitors must be determined experimentally. Published derivatives have shown high potency, with some achieving subnanomolar IC50 values against targets like PI3Kγ or potent inhibition of CDK9.[9][11]
Table 2: Cellular Activity (GI50/IC50) in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cellular Potency (µM) | Observed Effects |
| Roscovitine | Various Cancer Lines | ~15 (average IC50)[2] | Cell cycle arrest (G0, G1, S, or G2/M), Apoptosis[2] |
| Purvalanol A | HeLa, HT29, etc. | Varies (e.g., ~10-20 µM)[8][12] | Cell cycle arrest (G1, G2), Proliferation inhibition, Apoptosis[8] |
| New 7-Azaindole | To be determined | To be determined | Antiproliferative activity demonstrated in various cell lines[4][11] |
Note: Cellular potency is cell-line dependent. The data presented for Roscovitine and Purvalanol A are representative. A direct comparison in the same cell line, such as HeLa, showed both compounds effectively decrease cell viability.[3][12]
Key Experimental Protocols for Benchmarking
Accurate and reproducible data are essential for benchmarking. The following protocols outline standard methodologies for determining inhibitor potency and cellular activity.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method.[13]
Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC50).
Materials:
-
Purified recombinant target kinase (e.g., CDK2/Cyclin E).
-
Kinase substrate (e.g., Histone H1).
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).[14]
-
ATP solution.
-
Test inhibitors (New 7-azaindole, Roscovitine, Purvalanol A) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
96-well or 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute these in kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: To the wells of a plate, add the diluted inhibitor or vehicle control.
-
Add the kinase enzyme and substrate mixture to each well.
-
Allow a brief pre-incubation (e.g., 15-20 minutes) at room temperature to permit inhibitor-enzyme binding.[14]
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detect Activity: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's protocol. This involves a two-step process to deplete remaining ATP and then convert ADP to ATP, which drives a luciferase reaction.[13]
-
Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[14]
Cell Viability Assay (GI50 Determination)
This assay measures the effect of an inhibitor on the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[15] The MTT and MTS assays are widely used for this purpose.[16]
Objective: To determine the concentration of inhibitor that causes a 50% reduction in cell growth/viability (GI50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT29) cultured in appropriate media.[12]
-
Test inhibitors serially diluted in culture media.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[17]
-
Solubilization buffer (e.g., DMSO or SDS-HCl solution) for MTT assay.[18]
-
96-well cell culture plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.[14][19]
-
Compound Treatment: Remove the old media and add fresh media containing the serially diluted inhibitors or a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Add Reagent: Add MTT or MTS reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.[17][19]
-
Solubilize Formazan (for MTT assay only): If using MTT, add the solubilization buffer to each well to dissolve the insoluble purple formazan crystals.[18]
-
Measure Absorbance: Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[17]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of inhibitor concentration and use non-linear regression to calculate the GI50 value.[14]
Signaling Pathway Context: CDK Inhibition and the Cell Cycle
CDKs and their cyclin partners drive the progression of the cell cycle through distinct phases (G1, S, G2, M).[20] The CDK4/6-Cyclin D complex initiates the G1 phase, leading to the phosphorylation of the Retinoblastoma (Rb) protein.[21] This releases the E2F transcription factor, which promotes the expression of genes needed for the S phase, including Cyclin E.[20] The CDK2-Cyclin E complex then further phosphorylates Rb and drives the G1/S transition.[20] Roscovitine and Purvalanol A primarily inhibit CDK2, thereby blocking this critical checkpoint and causing cell cycle arrest.[2][8]
Conclusion
Roscovitine and purvalanol A are foundational ATP-competitive CDK inhibitors that serve as essential benchmarks. While effective in research settings, their application can be limited by factors such as broad kinase selectivity. The 7-azaindole scaffold represents a significant advancement, providing a versatile platform for developing next-generation inhibitors with potentially greater potency and improved selectivity profiles against a diverse array of kinase targets.[4][5] A rigorous and standardized benchmarking approach, utilizing the detailed biochemical and cellular protocols provided in this guide, is paramount for accurately evaluating the therapeutic potential of these novel compounds and identifying superior clinical candidates.
References
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seliciclib - Wikipedia [en.wikipedia.org]
- 8. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Mts-cell-viability-assay | Sigma-Aldrich [sigmaaldrich.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. atcc.org [atcc.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
A Head-to-Head Comparison of Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique structure allows for interactions with the hinge region of the ATP-binding site of kinases, providing a foundation for potent and selective inhibition. This guide provides a head-to-head comparison of three prominent 1H-pyrrolo[2,3-b]pyridine derivatives that have been successfully developed into targeted therapies: Tofacitinib, Ruxolitinib, and Crizotinib.
Introduction to the Compared Derivatives
Tofacitinib (Xeljanz®) is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3.[1] It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3] By blocking JAKs, Tofacitinib modulates the signaling of multiple cytokines involved in immune and inflammatory responses.[1]
Ruxolitinib (Jakafi®/Jakavi®) is another JAK inhibitor with high selectivity for JAK1 and JAK2.[4][5] It is used to treat myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK signaling.[4] Ruxolitinib's mechanism of action involves the inhibition of cytokine and growth factor signaling pathways that are crucial for hematopoiesis and immune function.[5]
Crizotinib (Xalkori®) is a multi-targeted tyrosine kinase inhibitor, primarily acting on anaplastic lymphoma kinase (ALK) and ROS1.[6][7] It is a key therapeutic for non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[7] Crizotinib also shows inhibitory activity against c-Met.[6]
Comparative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of Tofacitinib, Ruxolitinib, and Crizotinib against their primary kinase targets. The data is presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%), which were obtained from biochemical assays.
| Compound | Primary Target(s) | IC50 (nM) | Off-Target Kinases of Note |
| Tofacitinib | JAK1 | 1 | JAK2 (20 nM), JAK3 (112 nM), TYK2 (344 nM) |
| Ruxolitinib | JAK1 | 3.3 | JAK2 (2.8 nM), JAK3 (428 nM), TYK2 (19 nM) |
| Crizotinib | ALK | 24 | c-Met (1.6 nM), ROS1 (not widely reported in IC50) |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is a representative compilation from publicly available sources.
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for comprehending their therapeutic effects and potential side effects.
Tofacitinib and Ruxolitinib: The JAK-STAT Pathway
Both Tofacitinib and Ruxolitinib target members of the Janus kinase family, which are central components of the JAK-STAT signaling pathway.[8][9] This pathway is activated by a wide range of cytokines and growth factors and plays a critical role in immunity, cell proliferation, and inflammation.[8][10][11] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8] By inhibiting JAKs, Tofacitinib and Ruxolitinib prevent the phosphorylation and activation of STATs, thereby downregulating the inflammatory response.[1][13]
JAK-STAT Signaling Pathway Inhibition
Crizotinib: ALK and c-Met Signaling Pathways
Crizotinib's primary targets, ALK and c-Met, are receptor tyrosine kinases.[6] In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which are constitutively active and drive uncontrolled cell proliferation and survival.[7] Crizotinib binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the JAK-STAT, PI3K/AKT, and MAPK pathways.[14][15][16] Similarly, c-Met (or hepatocyte growth factor receptor) activation can lead to tumor growth and metastasis, and its inhibition by Crizotinib contributes to the drug's anti-cancer effects.[6]
EML4-ALK Signaling Pathway Inhibition
Experimental Protocols
The determination of kinase inhibitory activity is a cornerstone of drug discovery. A common method for this is the biochemical kinase assay.
Biochemical Kinase Assay Workflow
The general principle of a biochemical kinase assay is to measure the transfer of a phosphate group from ATP to a substrate by a specific kinase in the presence of a test compound.[17] Modern assays are often fluorescence- or luminescence-based for high-throughput screening.[17][18]
Biochemical Kinase Assay Workflow
Detailed Methodology: ADP-Glo™ Kinase Assay (as an example)
-
Reagent Preparation : Prepare assay buffer, kinase, substrate, ATP, and serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative.
-
Reaction Setup : In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Initiation : Start the kinase reaction by adding the substrate and ATP solution.
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ADP to ATP Conversion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP.
-
Signal Detection : Measure the luminescence signal, which is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Tofacitinib, Ruxolitinib, and Crizotinib exemplify the successful application of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing potent and selective kinase inhibitors. While Tofacitinib and Ruxolitinib target the JAK-STAT pathway, crucial for immune regulation, Crizotinib inhibits the oncogenic signaling of ALK and c-Met. The head-to-head comparison of their inhibitory profiles and mechanisms of action provides valuable insights for researchers in the field of drug discovery and development, aiding in the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib - Wikipedia [en.wikipedia.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 14. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Validating the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogues demonstrating a wide range of biological activities. This guide provides a comparative analysis of the mechanism of action of various 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid analogues, focusing on their role as kinase inhibitors. Experimental data is presented to support these mechanisms, alongside detailed protocols for key validation assays.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine analogues against various protein kinases. These tables facilitate a direct comparison of the potency and selectivity of these compounds.
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Analogues against various Kinases
| Compound ID/Analogue | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one | Cdc7 | 7 | Inhibition of tumor growth in animal models | [1] |
| Series of 1H-pyrrolo[2,3-b]pyridine compounds | TNIK | < 1 | Concentration-dependent inhibition of IL-2 secretion | [2] |
| Compound 4h | FGFR1 | 7 | Inhibition of breast cancer 4T1 cell proliferation, induction of apoptosis, inhibition of migration and invasion | [3][4][5] |
| FGFR2 | 9 | [3][4][5] | ||
| FGFR3 | 25 | [3][4][5] | ||
| FGFR4 | 712 | [3][4][5] | ||
| Compound 14c | JAK3 | Potent, moderately selective | Immunomodulating effect on interleukin-2-stimulated T cell proliferation | [6][7] |
| Compound 25a | ATM | Highly selective (>700-fold over PIKK family members) | Synergistic antitumor efficacy with irinotecan in HCT116 and SW620 xenograft models | [8] |
| Compound 11h | PDE4B | 140 | Significantly inhibited TNF-α release from macrophages | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments frequently cited in the study of 1H-pyrrolo[2,3-b]pyridine analogues.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of a target kinase (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine analogues)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Molecular Docking and WaterMap Analysis
These computational methods are used to predict the binding mode of inhibitors to their target proteins and to understand the impact of water molecules on binding affinity.[6][7]
Software:
-
Molecular docking software (e.g., Schrödinger Suite, AutoDock)
-
WaterMap software (Schrödinger)
Procedure (General Overview):
-
Protein Preparation: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Generate the 3D structure of the 1H-pyrrolo[2,3-b]pyridine analogue and prepare it for docking by assigning correct bond orders and protonation states.
-
Docking: Define the binding site on the protein and perform docking calculations to predict the binding pose of the ligand within the active site.
-
WaterMap Analysis: Run WaterMap calculations on the protein's binding site to identify the locations and thermodynamic properties of water molecules. This helps in understanding how displacing or retaining specific water molecules upon ligand binding affects the binding affinity.[7]
-
Analysis: Analyze the docking poses and WaterMap results to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein, and to rationalize the structure-activity relationships.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of 1H-pyrrolo[2,3-b]pyridine analogues.
Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogues.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship in a structure-activity relationship (SAR) study.
References
- 1. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or face shields, chemical-resistant gloves, and a lab coat.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3]
Key Safety Measures:
-
Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne.[1][2]
-
Prevent Contamination: Do not allow the chemical to enter drains or waterways.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling the substance.[2][3]
Step-by-Step Disposal Protocol
-
Collection:
-
Collect waste 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, including any contaminated materials, in a designated, sealable, and airtight waste container that is compatible with the chemical.[3]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Recommended Disposal Method:
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This ensures the complete destruction of the compound and minimizes environmental impact.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Seek Medical Attention:
-
In case of skin contact: Wash the affected area with plenty of soap and water.[1][2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1][2]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting.[2][5]
-
In all cases of exposure, consult a physician and provide them with information about the chemical.[1][2]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general information for related pyrrolopyridine carboxylic acids.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | PubChem |
| Molecular Weight | 162.15 g/mol | Sigma-Aldrich[6] |
| Appearance | Solid | Sigma-Aldrich[6] |
| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Essential Safety and Handling Guide for 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on safety data for structurally similar compounds and general best practices for handling acidic chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[4] | To protect eyes from splashes and airborne particles.[4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[4][5] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[4] | To prevent skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[4][5] | To protect against the inhalation of harmful dust, fumes, or vapors.[4] |
| Foot Protection | Closed-toe shoes.[4] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for ensuring laboratory safety.[4]
1. Engineering Controls:
-
Fume Hood: Always handle this compound, especially in powdered form, inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[4]
2. Handling Protocol:
-
Pre-Use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Table 1. Gloves must be inspected prior to use.[5]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust. Use appropriate tools (e.g., spatula, weigh paper) to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Avoid inhaling dust, fumes, or vapors and prevent contact with skin and eyes.[4]
-
Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[2][5]
3. First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[2][5][6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Contaminated Materials: All materials contaminated with the acid, including used PPE (gloves, etc.), absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[4]
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled as hazardous waste with the full chemical name.
-
Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[4]
3. Neutralization (if permissible):
-
Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[4] This should only be performed by trained personnel.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
